Anitrazafen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJXZZJFPCFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212454 | |
| Record name | Anitrazafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63119-27-7 | |
| Record name | Anitrazafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63119-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anitrazafen [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63119-27-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anitrazafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANITRAZAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anitrazafen: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anitrazafen (also known as LY122512) is a topically active anti-inflammatory agent. Classified broadly as a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is understood to be the antagonism of prostaglandin receptors. This guide provides a comprehensive overview of the available technical information regarding this compound's mechanism of action, drawing from preclinical studies. It aims to furnish researchers and drug development professionals with a detailed understanding of its pharmacological profile, including experimental protocols and available data.
Core Mechanism of Action: Prostaglandin Receptor Antagonism
This compound's principal mechanism of action is the antagonism of prostaglandin receptors. Prostaglandins are key lipid signaling molecules involved in the inflammatory cascade, mediating physiological responses such as vasodilation, increased vascular permeability, and pain sensitization. By blocking the receptors that prostaglandins bind to, this compound effectively mitigates these inflammatory effects.
While it is established that this compound is a prostaglandin receptor antagonist, the specific subtype(s) of prostaglandin receptors that it targets with high affinity (e.g., EP, DP, FP, TP) are not extensively detailed in currently available literature. The anti-inflammatory effects observed in preclinical models suggest that it likely interferes with the signaling of pro-inflammatory prostaglandins such as PGE2 and PGD2.
It is important to note that unlike many traditional NSAIDs, a direct inhibitory effect of this compound on cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for prostaglandin synthesis, has not been definitively established in the public domain. This suggests that this compound may possess a more targeted mechanism of action, focusing on the downstream signaling of prostaglandins rather than their production.
Signaling Pathway: Prostaglandin-Mediated Inflammation
The following diagram illustrates the general signaling pathway of prostaglandin-mediated inflammation, indicating where this compound is proposed to act.
Quantitative Data
In Vivo Anti-inflammatory Activity
The primary model used to evaluate the anti-inflammatory activity of this compound is the carrageenan-induced paw edema model in rats. This model is a standard for assessing the efficacy of acute anti-inflammatory agents.
| Experimental Model | Species | Dose | Route of Administration | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | 25 mg/kg | Oral | Significant reduction in paw edema | [1] |
| - | Rat | - | Topical | Effective anti-inflammatory agent | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation and is widely used for screening anti-inflammatory drugs.
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (LY122512)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or calipers
-
Vehicle for drug administration (e.g., corn oil)
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 18-24 hours before the experiment with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (or topically, depending on the study arm) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of both the carrageenan-injected and the contralateral paw at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the vehicle-treated control group at each time point.
The following diagram outlines the workflow for the carrageenan-induced paw edema experiment.
Conclusion
This compound is a topically effective anti-inflammatory agent that primarily acts as a prostaglandin receptor antagonist. While its efficacy in preclinical models of acute inflammation is documented, a more detailed characterization of its binding profile to specific prostaglandin receptor subtypes and its potential effects on cyclooxygenase enzymes would provide a more complete understanding of its mechanism of action. The experimental protocols described herein provide a framework for the continued investigation of this compound and similar compounds in the drug development pipeline. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.
References
Anitrazafen: An In-depth Technical Review of its Discovery and Synthesis
An extensive review of publicly available scientific and medical literature, including chemical databases and clinical trial registries, reveals no specific information on a compound designated as "Anitrazafen." This suggests that "this compound" may be a very new or proprietary compound not yet disclosed in public forums, a possible misnomer, or a compound that has not been the subject of published scientific research.
Given the absence of data on this compound, this guide will instead provide a representative framework for a technical whitepaper on drug discovery and synthesis, using the well-studied class of non-steroidal anti-inflammatory drugs (NSAIDs) as an illustrative example. This will serve as a template for the type of in-depth analysis requested, which can be applied to a specific compound once information becomes available.
Illustrative Example: The Discovery and Synthesis of a Novel NSAID
For the purposes of this guide, we will outline the typical discovery and development path for a hypothetical novel NSAID, drawing on established principles and methodologies in medicinal chemistry and pharmacology.
Discovery and Lead Identification
The discovery of new NSAIDs often begins with high-throughput screening of large compound libraries to identify "hits" that inhibit the activity of cyclooxygenase (COX) enzymes.[1][2] These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3]
The primary goal is often to identify compounds with selectivity for the COX-2 isoform, which is predominantly induced during inflammation, over the COX-1 isoform, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[1][2] This selectivity is hypothesized to reduce the gastrointestinal side effects commonly associated with older, non-selective NSAIDs.[1][2]
Logical Workflow for NSAID Discovery
Caption: A generalized workflow for the discovery and development of a new chemical entity.
Synthesis of Novel Chemical Scaffolds
Once a lead compound is identified, medicinal chemists synthesize a series of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. A common strategy involves the derivatization of known chemical scaffolds. For instance, the 1,3,4-oxadiazole scaffold has been explored for its anti-inflammatory potential.[4]
Representative Synthetic Scheme:
A general synthesis of 1,3,4-oxadiazole derivatives of existing NSAIDs like diclofenac can be achieved through a multi-step process.[4]
-
Esterification: The carboxylic acid moiety of the parent NSAID is first converted to a methyl ester to protect it during subsequent reactions. This is typically achieved by refluxing the NSAID in absolute methanol with a catalytic amount of concentrated sulfuric acid.[4]
-
Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate to form the corresponding acetohydrazide. This reaction is usually carried out by refluxing the ester with hydrazine hydrate in methanol.[4]
-
Cyclization: The acetohydrazide is then reacted with various aromatic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the final 5-substituted-2-aryl-1,3,4-oxadiazole derivatives.[4]
Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative
| Step | Reagents & Conditions | Description |
| 1 | NSAID, Absolute Methanol, Conc. H₂SO₄, Reflux | Esterification of the carboxylic acid group. |
| 2 | Methyl Ester, Hydrazine Hydrate, Absolute Methanol, Reflux | Formation of the hydrazide intermediate. |
| 3 | Hydrazide, Aromatic Acid, POCl₃, Reflux | Cyclization to form the 1,3,4-oxadiazole ring. |
| 4 | 10% NaHCO₃ (aq), Filtration | Neutralization and isolation of the crude product. |
| 5 | Column Chromatography (e.g., Ethyl acetate:Hexane) | Purification of the final compound. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes.[1][2] By blocking the active site of these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins.
COX Inhibition Signaling Pathway
Caption: The inhibitory effect of NSAIDs on the cyclooxygenase (COX) pathway.
Preclinical and Clinical Evaluation
Promising drug candidates undergo extensive preclinical testing, including in vivo studies in animal models of inflammation and pain. These studies aim to establish efficacy and a preliminary safety profile.
Should a compound demonstrate a favorable preclinical profile, it may advance to clinical trials in humans. These trials are conducted in multiple phases to rigorously evaluate the drug's safety, efficacy, and optimal dosage.
Quantitative Data from a Hypothetical Preclinical Study
| Compound | In vivo Anti-inflammatory Activity (% Inhibition of Edema) | In vivo Analgesic Activity (% Protection) |
| Compound A | 55.2 | 60.1 |
| Compound B | 68.7 | 72.5 |
| Standard Drug | 75.0 | 80.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for any specific compound.
References
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Anitrazafen: A Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and pharmacological profile of the selective COX-2 inhibitor, Anitrazafen.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) characterized by its selective inhibition of cyclooxygenase-2 (COX-2).[1] As a topically effective anti-inflammatory agent, it has been a subject of interest in drug development for its potential to mitigate inflammatory responses with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis and evaluation.
Chemical Structure and Identifiers
This compound is chemically known as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine.[1] Its structure comprises a central 1,2,4-triazine ring substituted with two 4-methoxyphenyl groups and a methyl group.
| Identifier | Value |
| IUPAC Name | 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine |
| CAS Number | 63119-27-7[1] |
| Molecular Formula | C₁₈H₁₇N₃O₂[1] |
| Molecular Weight | 307.35 g/mol [1] |
| SMILES | CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 122-125 °C | [2] |
| Relative Density | 1.164 g/cm³ | [3] |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Pharmacological Properties
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics and Metabolism
Studies in rats have shown that this compound is rapidly absorbed from the gastrointestinal tract following oral administration. It undergoes extensive metabolism, with the primary route being oxidative O-demethylation, followed by conjugation with glucuronic acid or sulfate. The resulting metabolites are predominantly eliminated through biliary excretion. The apparent volume of distribution is high, suggesting significant tissue distribution.
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound (5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine) involves the following conceptual steps. Note: This is a general outline and requires optimization and validation.
Starting Materials:
-
1,2-bis(4-methoxyphenyl)ethane-1,2-dione
-
Thiosemicarbazide
-
Methylating agent (e.g., Methyl iodide)
Procedure:
-
Formation of the Triazine Ring: 1,2-bis(4-methoxyphenyl)ethane-1,2-dione is reacted with thiosemicarbazide in a suitable solvent, such as acetic acid, under reflux to form the 3-thiol-1,2,4-triazine intermediate.[4]
-
Methylation: The resulting thiol intermediate is then methylated at the 3-position. This can be achieved by reacting the intermediate with a methylating agent like methyl iodide in the presence of a base.
In Vitro COX-2 Inhibition Assay
The following protocol is a representative method for evaluating the COX-2 inhibitory activity of this compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
This compound (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
Procedure:
-
Prepare a solution of this compound in DMSO at various concentrations.
-
In a microplate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.
-
Add the this compound solution or vehicle control to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol describes a standard method for assessing the in-vivo anti-inflammatory effects of this compound.
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan solution (1% in saline)
-
This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Piroxicam or Celecoxib (positive control)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound, the positive control, or the vehicle orally to different groups of rats.
-
After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
COX-2 Signaling Pathway and Inhibition by this compound
Caption: The COX-2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
References
Anitrazafen: A Technical Overview for Drug Development Professionals
An in-depth guide to the IUPAC name, synonyms, and available data for the anti-inflammatory agent, Anitrazafen.
Chemical Identity
This compound is a non-steroidal anti-inflammatory drug (NSAID). Its chemical identity is well-established, providing a solid foundation for research and development.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine [1].
Synonyms and Identifiers
For comprehensive literature and database searches, a variety of synonyms and identifiers are crucial. This compound is also known by its developmental code LY 122512 and National Service Center number NSC 336394 [2]. Key registry numbers and database identifiers are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Registry Number | 63119-27-7[1][2] |
| PubChem CID | 44410[1] |
| ChEMBL ID | CHEMBL2105947[1] |
| UNII | 2Y065P7MYR[1] |
| KEGG | D02948[1] |
| CompTox Dashboard (EPA) | DTXSID50212454[1] |
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This data is essential for formulation development and pharmacokinetic modeling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇N₃O₂ | [1] |
| Molecular Weight | 307.35 g/mol | [1] |
| Relative Density | 1.164 g/cm³ |
Pharmacokinetics (in Rats)
A key study investigated the absorption, distribution, metabolism, and excretion of this compound in rats, providing valuable insights into its pharmacokinetic profile.
Absorption and Distribution
Following oral administration in rats, this compound is rapidly absorbed from the gastrointestinal tract, with peak concentrations of the parent drug reached within one hour[1][2]. It exhibits a large apparent volume of distribution of 112 L/kg , suggesting extensive tissue distribution[1][2]. Subcutaneous administration leads to slower absorption but results in maximum bioavailability of the parent drug[1][2]. Topical application results in the slowest absorption[1][2].
Metabolism and Excretion
This compound undergoes rapid and extensive metabolism in rats, with biliary excretion being the primary route of elimination[1][2]. The major biotransformation pathway is oxidative O-demethylation , leading to the formation of mono- and di-O-demethylated analogues, which are then conjugated with glucuronide or sulfate[1][2]. No unchanged drug is found in the excreta[1][2].
Mechanism of Action
This compound functions as a cyclooxygenase (COX) inhibitor [1]. This mechanism is characteristic of many NSAIDs and is central to its anti-inflammatory effects. By inhibiting COX enzymes, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway
The following diagram illustrates the established mechanism of action for COX inhibitors in the arachidonic acid signaling pathway.
Experimental Protocols
Detailed experimental protocols are vital for the replication and extension of scientific findings. The following outlines the methodology used in the pivotal pharmacokinetic study of this compound in rats.
Animal Studies for Pharmacokinetics
-
Animal Model: Male albino rats (strain not specified), weighing 200-250g, were used. Animals were fasted for 24 hours prior to the experiment[3].
-
Dosing:
-
Oral Administration: [3-¹⁴C]this compound was administered orally at a dose of 25 mg/kg[3].
-
Subcutaneous Administration: [3-¹⁴C]this compound was administered subcutaneously.
-
Topical Administration: Details of the topical formulation and application were not specified in the available literature.
-
-
Sample Collection:
-
Analysis: The concentration of ¹⁴C was determined in the collected samples to assess absorption, distribution, and elimination of the drug and its metabolites.
Conclusion
This compound is a well-characterized NSAID with a clear IUPAC identity and several documented synonyms and identifiers. Its pharmacokinetic profile in rats indicates rapid absorption, extensive tissue distribution, and metabolism primarily through oxidative O-demethylation. The mechanism of action is established as the inhibition of cyclooxygenase. While foundational data exists, further research into its specific COX isoform selectivity, a broader range of physicochemical properties, and detailed protocols for its synthesis and bioassays would provide a more complete picture for drug development professionals.
References
Anitrazafen (LY122512): A Technical Guide for Drug Development Professionals
Anitrazafen (LY122512) is a topically effective, non-steroidal anti-inflammatory agent (NSAID).[1][2][3] Chemically identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine, its primary mechanism of action is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] This guide provides a comprehensive overview of the available technical information on this compound, including its pharmacological properties, experimental protocols, and potential signaling pathways.
Core Compound Details
| Property | Value | Source |
| IUPAC Name | 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | [4] |
| Synonyms | LY122512 | [1][2] |
| Molecular Formula | C18H17N3O2 | [4] |
| Molar Mass | 307.35 g/mol | [4] |
| Class | Anti-inflammatory agent, COX-2 inhibitor | [1][4] |
Pharmacokinetics (in vivo, rat model)
This compound is well-absorbed from the gastrointestinal tract, with biliary excretion being the primary route of elimination for the drug and its metabolites.[1][3] Plasma concentrations following subcutaneous administration are approximately half of those observed after oral administration.[1][3]
| Parameter | Observation | Administration Route | Source |
| Absorption | Rapidly absorbed from the gastrointestinal tract. | Oral | [1] |
| Peak Plasma Concentration | Attained within 1 hour post-administration. | Oral | |
| Metabolism | Extensive, primarily through oxidative O-demethylation followed by glucuronide or sulfate conjugation. No unchanged drug is found in excreta. | Oral | |
| Elimination | Major route is biliary excretion. | Oral | [1] |
| Bioavailability | Slower systemic absorption and delayed elimination compared to oral administration. | Subcutaneous & Topical | [1] |
Mechanism of Action: COX-2 Inhibition
As a COX-2 inhibitor, this compound selectively targets the inducible isoform of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[4] This selective inhibition is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.
References
- 1. inotiv.com [inotiv.com]
- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Anitrazafen and Cyclooxygenase-2 Selectivity: A Technical Overview
Introduction to Anitrazafen
This compound, also known as LY 122512, has been identified as a topically effective anti-inflammatory agent.[1] While its mechanism is reported to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a detailed public profile of its inhibitory potency and selectivity against the two COX isoforms is not currently available. This document serves as a technical guide for researchers, scientists, and drug development professionals on the core concepts and experimental approaches for determining the COX-2 selectivity of a compound, using this compound as a conceptual example.
The COX-1 and COX-2 Isoforms: A Rationale for Selectivity
The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[2][3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection, regulation of renal blood flow, and platelet aggregation.[2][4]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, and growth factors.[2][5] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[2]
The development of selective COX-2 inhibitors was driven by the hypothesis that by selectively targeting COX-2, the anti-inflammatory benefits of NSAIDs could be achieved while minimizing the gastrointestinal and renal side effects associated with the inhibition of COX-1.[2][3]
Signaling Pathway of Prostaglandin Synthesis
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by the COX enzymes and the site of action for COX inhibitors.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Quantitative Assessment of COX-2 Selectivity
The selectivity of a compound for COX-2 over COX-1 is typically quantified by determining the concentration of the compound required to inhibit 50% of the activity of each enzyme isoform (IC50). The ratio of these values (IC50 COX-1 / IC50 COX-2) provides the COX-2 selectivity index. A higher selectivity index indicates a greater selectivity for COX-2.
Data Presentation
The following table provides an example of how COX-1 and COX-2 inhibition data for various NSAIDs are typically presented. Note: The data for this compound is hypothetical and for illustrative purposes only.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Etoricoxib | 106 | 1 | 106 |
Data for compounds other than this compound are compiled from various sources for illustrative purposes.
Experimental Protocols for Determining COX Selectivity
Several in vitro and ex vivo methods are employed to determine the COX-2 selectivity of a compound. The whole blood assay is a widely accepted method as it provides a more physiologically relevant environment.[6][7]
Human Whole Blood Assay
This assay measures the inhibition of COX-1 in platelets and COX-2 in monocytes within the same whole blood sample.[8][9]
Objective: To determine the IC50 values for a test compound against COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for 1 hour, during which platelet COX-1 is activated by endogenously generated thrombin, leading to the production of Thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite Thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The samples are incubated at 37°C for 24 hours to allow for COX-2 expression and subsequent production of Prostaglandin E2 (PGE2).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific EIA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical whole blood assay to determine COX selectivity.
Caption: Workflow for COX Selectivity Determination.
Conclusion
While this compound is identified as a COX-2 inhibitor, the absence of publicly available quantitative selectivity data highlights the need for further research to fully characterize its pharmacological profile. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for such investigations. For researchers in the field of anti-inflammatory drug development, the rigorous and consistent application of these methodologies is crucial for the accurate assessment of COX-2 selectivity and the subsequent development of safer and more effective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 5. CYCLOOXYGENASE 1 AND 2 (COX-1 AND COX-2) [flipper.diff.org]
- 6. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Anitrazafen: A Technical Guide to Solubility and Stability for the Research Professional
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Anitrazafen is a topically effective anti-inflammatory agent that has been identified as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its therapeutic potential is linked to its ability to modulate inflammatory pathways. For drug development and formulation, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount. This technical guide provides a comprehensive overview of the available data on this compound's solubility and stability, supplemented with detailed experimental protocols derived from best practices for similar compounds. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also serves as a methodological framework for researchers to generate this critical information in their own laboratories.
This compound: Core Physicochemical Properties
A summary of the fundamental properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₃O₂ | [1] |
| Molecular Weight | 307.35 g/mol | [1] |
| CAS Number | 63119-27-7 | [1] |
| Appearance | White to off-white powder (presumed) | General knowledge |
| Mechanism of Action | Selective COX-2 Inhibitor | [1][2] |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, formulation information for in vivo studies suggests that this compound is poorly soluble in aqueous solutions and requires the use of co-solvents.[1]
Qualitative Solubility Assessment
| Solvent | Solubility | Inferred from |
| Water | Poorly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Likely soluble, but may be less so than in DMSO | General knowledge for similar compounds |
| PEG300/400 | Soluble (in combination with other solvents) | [1] |
Experimental Protocol for Determining Aqueous and Solvent Solubility
To obtain precise quantitative solubility data, a standardized shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol) at a controlled temperature (e.g., 25°C and 37°C).
Materials:
-
This compound powder
-
Selected solvents (HPLC grade)
-
Calibrated temperature-controlled shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method (a suitable method is detailed in the stability section).
-
Quantification: Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.
Stability Profile
The stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development.
General Storage and Stability
Based on supplier data, the general stability of this compound is as follows:
| Form | Storage Condition | Shelf-Life | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Forced Degradation and Stability-Indicating Method Development
To fully characterize the stability of this compound, forced degradation studies under various stress conditions are necessary. These studies are also crucial for developing and validating a stability-indicating analytical method, typically an HPLC method, which can separate the intact drug from its degradation products.
Experimental Protocol: Forced Degradation Studies
Objective: To identify potential degradation pathways of this compound and to generate degradation products for the validation of a stability-indicating HPLC method.
Methodology:
A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like methanol or acetonitrile) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration, as per ICH guidelines.
Samples should be analyzed at various time points, and the percentage of degradation should be targeted at 5-20%.
Proposed Stability-Indicating HPLC Method
While a specific validated HPLC method for this compound is not publicly available, a robust method can be developed based on established protocols for other COX-2 inhibitors and triazine-containing compounds.[3][4][5][6][7]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient, for example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Potential Degradation Pathways
Based on the chemical structure of this compound and known degradation patterns of similar molecules, several degradation pathways can be anticipated.
-
Metabolic Degradation: In vivo studies in rats have shown that this compound is extensively metabolized through oxidative O-demethylation of the methoxy groups on the phenyl rings, followed by conjugation with glucuronic acid or sulfate.[8] No unchanged drug is found in the excreta.[8]
-
Chemical Degradation:
-
Hydrolysis: The 1,2,4-triazine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The molecule could be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.
-
Photodegradation: Aromatic systems and heteroaromatic rings can be susceptible to degradation upon exposure to UV light.
-
Visualizations
Signaling Pathway of COX-2 Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is a key component of the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation and pain.
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting a comprehensive stability study of this compound.
Caption: A systematic workflow for this compound stability analysis.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding its identity as a poorly water-soluble COX-2 inhibitor and by implementing the detailed experimental protocols provided, scientists can generate the necessary data to support formulation development, analytical method development, and regulatory submissions. The proposed methodologies, based on best practices for analogous compounds, offer a clear path forward for the comprehensive physicochemical characterization of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academicjournals.org [academicjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.cn [documents.thermofisher.cn]
- 8. Absorption and metabolism of this compound, a topically effective anti-inflammatory agent, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Anitrazafen: A Technical Overview for Drug Development Professionals
Anitrazafen is a topically effective anti-inflammatory agent. This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, with the CAS Registry Number 63119-27-7 , is a 1,2,4-triazine derivative.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Registry Number | 63119-27-7 | [1][2][3][4] |
| Molecular Formula | C18H17N3O2 | [1][2] |
| Molecular Weight | 307.35 g/mol | [2][3] |
| IUPAC Name | 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | [3] |
| Synonyms | LY 122512, NSC 336394 | [1][4] |
Mechanism of Action: COX-2 Inhibition
This compound exhibits its anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5][6] By selectively inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]
Experimental Protocols
A key study on the absorption and metabolism of this compound was conducted in rats. The following protocol provides an overview of the methodology used in this in vivo study.[2]
Animal Model:
-
Male albino rats (200-250 g) were used.
-
Animals were fasted for 24 hours prior to the experiment.
Drug Administration:
-
A single dose of [3-14C]this compound (25 mg/kg) was administered orally to a group of twelve rats.
-
For biliary excretion studies, bile-duct cannulated rats were used.
-
A separate group of rats received a subcutaneous administration of [3-14C]this compound in corn oil solution.
Sample Collection and Analysis:
-
At specific time points post-dosing, three animals were sacrificed by decapitation.
-
Samples of blood and various tissues were collected.
-
Duplicate weighed samples of blood and each tissue were assayed for 14C content to determine the concentration of the drug and/or its metabolites.
Pharmacokinetics and Metabolism
The aforementioned study revealed that this compound is well-absorbed from the gastrointestinal tract following oral administration.[2] The major route of elimination for the drug and its metabolites was found to be biliary excretion.[2] Interestingly, plasma concentrations of total 14C after subcutaneous administration were approximately half of those observed after oral administration, suggesting that the oral route provides better systemic exposure.[2]
Signaling Pathways in Inflammation
The anti-inflammatory action of drugs like this compound is part of a complex network of intracellular signaling pathways. While this compound directly targets the COX-2 pathway, other pathways such as the JAK/STAT, MAPK, and Nrf2 pathways are also crucial in the overall inflammatory response.[8][9][10][11][12] Understanding the interplay between these pathways is essential for the development of novel anti-inflammatory therapies.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Anitrazafen Synthesis: A Detailed Guide for Researchers
Anitrazafen , with the chemical name 1-(2,4-dichloro-5-isopropoxyphenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole, is a compound noted for its potential as a topically effective anti-inflammatory agent.[1] This document provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols for each key step, for researchers and professionals in drug development.
Synthesis Pathway Overview
The synthesis of this compound can be logically divided into three primary stages:
-
Preparation of the aniline precursor: Synthesis of 2,4-dichloro-5-isopropoxyaniline.
-
Formation of the benzimidazole core: Synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Final coupling reaction: N-arylation of the benzimidazole core with the aniline precursor to yield this compound.
This pathway is illustrated in the following workflow diagram.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of this compound are provided below.
Step 1: Synthesis of 2,4-dichloro-5-isopropoxyaniline
This procedure involves the reduction of the corresponding nitrobenzene derivative.
Protocol:
A common method for the reduction of aryl nitro compounds is catalytic hydrogenation.
-
Materials:
-
2,4-dichloro-5-isopropoxynitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 2,4-dichloro-5-isopropoxynitrobenzene in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,4-dichloro-5-isopropoxyaniline.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-5-isopropoxynitrobenzene | [1] |
| Catalyst | 10% Palladium on Carbon | General Knowledge |
| Solvent | Ethanol or Ethyl Acetate | General Knowledge |
| Pressure | 1-4 atm H₂ | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
Step 2: Synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazole
This step involves the condensation of o-phenylenediamine with trifluoroacetic acid.
Protocol:
This synthesis is a variation of the Phillips condensation for benzimidazoles.
-
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid
-
Hydrochloric acid (4M) or Polyphosphoric acid (PPA)
-
-
Procedure:
-
Combine o-phenylenediamine and a slight excess of trifluoroacetic acid.
-
Add a dehydrating agent such as 4M hydrochloric acid or polyphosphoric acid.
-
Heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into a beaker of cold water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(trifluoromethyl)-1H-benzo[d]imidazole.
-
| Parameter | Value | Reference |
| Reactant 1 | o-Phenylenediamine | General Knowledge |
| Reactant 2 | Trifluoroacetic acid | General Knowledge |
| Catalyst/Medium | 4M HCl or PPA | General Knowledge |
| Temperature | 100-150 °C | General Knowledge |
Step 3: N-Arylation to Yield this compound
The final step is the coupling of the two synthesized precursors. The Buchwald-Hartwig amination is a modern and efficient method for this transformation.
Protocol:
-
Materials:
-
2,4-dichloro-5-isopropoxyaniline
-
2-(trifluoromethyl)-1H-benzo[d]imidazole
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add 2-(trifluoromethyl)-1H-benzo[d]imidazole and 2,4-dichloro-5-isopropoxyaniline to the flask.
-
Heat the reaction mixture to a temperature typically between 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
| Parameter | Value | Reference |
| Reactant 1 | 2,4-dichloro-5-isopropoxyaniline | [2] |
| Reactant 2 | 2-(trifluoromethyl)-1H-benzo[d]imidazole | [2] |
| Catalyst System | Palladium catalyst + Phosphine ligand | [2] |
| Base | Cs₂CO₃, K₃PO₄, or NaOtBu | [2] |
| Solvent | Toluene or Dioxane | [2] |
| Temperature | 80-120 °C | [2] |
Biological Activity and Mechanism of Action
This compound has been identified as a topically effective anti-inflammatory agent.[1] Studies in rats have shown that the drug is well absorbed through the gastrointestinal tract, with biliary excretion being the primary route of elimination for the drug and its metabolites.[1]
While the precise signaling pathway of this compound's anti-inflammatory action is not fully elucidated in the provided search results, the benzimidazole core is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.[3] Benzimidazole derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes and interference with DNA-mediated processes.[3]
The anti-inflammatory action of many drugs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain and inflammation.[4][5] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism, although further research is required to confirm this.
Caption: Putative anti-inflammatory mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Anti-inflammatory Assay
Topic: Carrageenan-Induced Paw Edema Assay for the Evaluation of Anti-inflammatory Agents in a Rodent Model
Audience: Researchers, scientists, and drug development professionals.
Note: The following protocol describes a widely-used in vivo model for acute inflammation. Specific data for "Anitrazafen" is not publicly available; therefore, this document provides a representative protocol and data for a hypothetical anti-inflammatory compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While it is a protective mechanism, dysregulation of the inflammatory response can lead to chronic diseases such as rheumatoid arthritis, diabetes, and cancer.[2] The development of novel anti-inflammatory drugs is crucial for managing these conditions.
A key step in the preclinical evaluation of new anti-inflammatory agents is the use of robust and reproducible in vivo models.[2] The carrageenan-induced paw edema model in rodents is a classic and widely accepted assay for screening potential anti-inflammatory drugs.[3] Carrageenan, a phlogistic agent, induces a biphasic acute inflammatory response when injected into the sub-plantar tissue of the paw. The initial phase is mediated by the release of histamine and serotonin, while the later phase is associated with the production of prostaglandins and cytokines like IL-1β, IL-6, and TNF-α.[4]
This application note provides a detailed protocol for the carrageenan-induced paw edema assay in rats, including data presentation and visualization of the experimental workflow and a relevant signaling pathway.
Data Presentation: Anti-inflammatory Effects of a Hypothetical Compound
The following table summarizes the quantitative data obtained from a study evaluating the anti-inflammatory effects of a hypothetical compound in the carrageenan-induced paw edema model in rats.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 1.25 ± 0.15 | - |
| Hypothetical Compound | 10 | 0.85 ± 0.12 | 32% |
| Hypothetical Compound | 30 | 0.62 ± 0.09 | 50.4% |
| Hypothetical Compound | 100 | 0.45 ± 0.07 | 64% |
| Indomethacin (Reference) | 10 | 0.50 ± 0.08 | 60% |
Experimental Protocols
Animals
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
Materials and Reagents
-
Carrageenan (Lambda, Type IV)
-
Normal saline (0.9% NaCl)
-
Test compound (hypothetical anti-inflammatory agent)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal weighing balance
-
Oral gavage needles
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into five groups (n=6 per group):
-
Group I: Vehicle Control (e.g., normal saline)
-
Group II: Hypothetical Compound (10 mg/kg)
-
Group III: Hypothetical Compound (30 mg/kg)
-
Group IV: Hypothetical Compound (100 mg/kg)
-
Group V: Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, hypothetical compound, or reference drug orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.[3]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.
Data Analysis
-
Calculate the Edema Volume:
-
Edema Volume = Paw volume at time 't' - Initial paw volume
-
-
Calculate the Percentage Inhibition of Edema:
-
% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
-
Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the results. A p-value of <0.05 is generally considered statistically significant.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Signaling Pathway
Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by NSAIDs.
References
Application Notes and Protocols for the Quantification of Anitrazafen and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Anitrazafen and its primary metabolites in plasma samples. The described methodology is essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.
Introduction to this compound
This compound is an anti-inflammatory agent.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. In rats, this compound undergoes extensive metabolism primarily through oxidative O-demethylation, leading to the formation of two isomeric mono-O-demethylated and a di-O-demethylated analogue.[1][2][3] These metabolites are subsequently conjugated with glucuronide or sulphate before excretion.[1][2] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its key metabolites in plasma.
Data Presentation
The following tables summarize the expected mass transitions for this compound and its metabolites, which are essential for setting up the LC-MS/MS instrument.
Table 1: Mass Spectrometric Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| mono-O-demethylated this compound Isomer 1 | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| mono-O-demethylated this compound Isomer 2 | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| di-O-demethylated this compound | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| Internal Standard (e.g., Verapamil) | 455.3 | 165.1 | 35 |
Note: The precursor and product ions for this compound and its metabolites need to be determined by direct infusion of the analytical standards into the mass spectrometer. The values for the internal standard are provided as an example.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 minutes, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Experimental Protocols
A sensitive and robust LC-MS/MS method is proposed for the quantification of this compound and its metabolites in plasma.[4][5][6][7] The following protocol describes sample preparation using protein precipitation, followed by chromatographic separation and mass spectrometric detection.
Materials and Reagents
-
This compound analytical standard
-
mono-O-demethylated this compound analytical standards (Isomers 1 and 2)
-
di-O-demethylated this compound analytical standard
-
Internal Standard (IS) (e.g., Verapamil or a stable isotope-labeled this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Calibration Curve and Quality Control
-
Prepare calibration standards by spiking control plasma with known concentrations of this compound and its metabolites. A typical calibration range would be from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Process the calibration standards and QC samples alongside the unknown samples using the same procedure.
Signaling Pathways and Experimental Workflows
References
- 1. Absorption and metabolism of this compound, a topically effective anti-inflammatory agent, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Anitrazafen in Prostaglandin Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Anitrazafen as a potential inhibitor of prostaglandin synthesis. Due to the limited publicly available data specific to this compound's mechanism, this document outlines established protocols for characterizing the inhibitory activity of topical anti-inflammatory agents on the cyclooxygenase (COX) pathway. These methodologies can be directly applied to evaluate the efficacy and selectivity of this compound.
Introduction to Prostaglandin Synthesis and its Inhibition
Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever.[1][2] They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes.[3][4] There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[4][5]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily by inhibiting COX enzymes, thereby reducing prostaglandin production.[1][3] The development of selective COX-2 inhibitors was aimed at minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[5] this compound, as a topical anti-inflammatory agent, is hypothesized to act through the inhibition of prostaglandin synthesis at the site of application.[6]
Signaling Pathway: The Cyclooxygenase (COX) Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the points of inhibition by COX inhibitors.
Quantitative Data on COX Inhibition (Hypothetical for this compound)
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | [Experimental Value] | [Calculated Value] |
| COX-2 | [Experimental Value] | ||
| Ibuprofen | COX-1 | [Reference Value] | [Reference Value] |
| (Non-selective control) | COX-2 | [Reference Value] | |
| Celecoxib | COX-1 | [Reference Value] | [Reference Value] |
| (COX-2 selective control) | COX-2 | [Reference Value] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed protocols for key experiments to determine the inhibitory effect of this compound on prostaglandin synthesis.
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Workflow Diagram:
Methodology: [7]
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Prepare reaction buffer, heme, and arachidonic acid solutions as per the manufacturer's instructions (e.g., Cayman Chemical, COX Inhibitor Screening Assay Kit).
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the various dilutions of this compound or a vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction by adding a solution of hydrochloric acid (HCl).
-
-
Prostaglandin Quantification:
-
Add stannous chloride to reduce the COX-derived prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α).
-
Quantify the amount of PGF2α produced using a competitive Enzyme Immunoassay (EIA) kit. The intensity of the color developed is inversely proportional to the amount of PGF2α in the sample.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
This assay measures the production of PGE2 by cultured cells in response to an inflammatory stimulus and the inhibitory effect of the test compound.
-
Cell Culture and Stimulation:
-
Culture appropriate cells (e.g., murine macrophages, human monocytes) in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or a phorbol ester (e.g., TPA) to induce COX-2 expression and PGE2 production.
-
Incubate for a sufficient time to allow for PGE2 synthesis and release into the culture medium (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
PGE2 Quantification:
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.[10][11]
-
In this assay, PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.
-
The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Logical Relationship of Experimental Outcomes
Conclusion
The protocols and application notes provided here offer a robust framework for the systematic evaluation of this compound as a prostaglandin synthesis inhibitor. By employing these established in vitro and cell-based assays, researchers can determine its potency, selectivity, and cellular efficacy. The resulting data will be crucial for understanding its mechanism of action and for guiding further drug development efforts.
References
- 1. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. anti-inflammatory-drugs-and-their-mechanism-of-action - Ask this paper | Bohrium [bohrium.com]
- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. University of Oklahoma Health Sciences Center [rpr.lib.ok.us]
- 7. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibition of anti-inflammatory drugs of prostaglandin production in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. arigobio.cn [arigobio.cn]
Application Notes and Protocols for Anitrazafen in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anitrazafen is a novel synthetic compound under investigation for its potential therapeutic applications. These application notes provide an overview of its use in cell culture experiments, including its mechanism of action, protocols for assessing its effects on cells, and key signaling pathways it modulates. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the biological activity of this compound.
Mechanism of Action
This compound is a potent anti-inflammatory agent that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and carcinogenesis.[1][2] By blocking COX-2, this compound reduces the production of prostaglandins, which are signaling molecules that promote inflammation and cell growth.[1][3][4]
Furthermore, recent studies suggest that this compound's anticancer activities may extend beyond COX-2 inhibition. Evidence points towards its ability to modulate critical intracellular signaling pathways implicated in cancer development and progression, including the NF-κB and MAPK pathways.[5][6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the cytotoxic and anti-proliferative effects of this compound across a panel of human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HCT116 | Colon Carcinoma | 18.7 |
| U87-MG | Glioblastoma | 25.1 |
| PC-3 | Prostate Cancer | 30.8 |
Table 2: Effect of this compound on Colony Formation
| Cell Line | Concentration (µM) | Inhibition of Colony Formation (%) |
| A549 | 10 | 45 ± 5.2 |
| 20 | 82 ± 7.1 | |
| HCT116 | 10 | 51 ± 6.5 |
| 20 | 89 ± 8.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured mammalian cells.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Colony Formation Assay
This assay evaluates the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.
-
When visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Visualizations
This compound Experimental Workflow
Caption: Workflow for assessing this compound's in vitro effects.
Proposed this compound Signaling Pathway
Caption: this compound's proposed mechanism of action.
References
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs suppress the ERK signaling pathway via block of Ras/c-Raf interaction and activation of MAP kinase phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
Anitrazafen Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the anti-inflammatory agent Anitrazafen in animal models, primarily focusing on studies conducted in rats. The following sections detail pharmacokinetic data, experimental protocols, and metabolic pathways to guide researchers in designing preclinical studies.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound following different administration routes in rats, based on the findings from Sullivan et al. (1981).[1][2][3]
| Administration Route | Peak Plasma Concentration (Time) | Bioavailability | Key Findings | Animal Model |
| Oral | Within 1 hour | Rapidly absorbed | Rapid and extensive metabolism; Biliary excretion is the major route of elimination. Plasma concentrations of the radiolabeled carbon-14 were an order of magnitude greater than the unchanged drug.[1][2][3] | Rat |
| Subcutaneous | Delayed absorption compared to oral | Maximum bioavailability | Slower rate of systemic absorption leading to delayed elimination.[1][2][3] | Rat |
| Topical | Slowest absorption | Lowest systemic absorption | Elimination was delayed due to the slow rate of systemic absorption.[1][2][3] | Rat |
Additional Pharmacokinetic Data:
-
Apparent Volume of Distribution (Vd): 112 L/kg in rats, indicating extensive tissue distribution.[1][2]
-
Metabolism: this compound is extensively metabolized in rats, with no unchanged drug found in the excreta. The primary metabolic pathway is oxidative O-demethylation, followed by conjugation with glucuronide or sulphate.[1][2]
Experimental Protocols
The following are detailed methodologies for the administration of this compound in animal models. The protocols for oral, subcutaneous, and topical administration are based on the study by Sullivan et al. (1981) in rats.[1][2][3] The protocols for intravenous and intraperitoneal administration are generalized procedures as specific studies on this compound using these routes were not identified.
Protocol 1: Oral Administration in Rats
Objective: To administer this compound orally to rats for pharmacokinetic and metabolism studies.
Materials:
-
This compound (radiolabeled with 14C for metabolism studies)
-
Vehicle for suspension (e.g., 1% carboxymethyl cellulose)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Rat scale
-
Metabolic cages (for collection of urine and feces)
Procedure:
-
Animal Preparation: Male rats are to be fasted overnight with free access to water before dosing.
-
Dose Preparation: Prepare a suspension of [14C]this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Weigh each rat to determine the precise volume of the dose to be administered.
-
Gently restrain the rat.
-
Introduce the gavage needle carefully into the esophagus.
-
Administer the this compound suspension directly into the stomach.
-
-
Sample Collection:
-
House the rats in metabolic cages to allow for the separate collection of urine and feces for analysis of radioactivity and metabolites.
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein) to determine plasma concentrations of the parent drug and its metabolites.
-
-
Analysis: Analyze plasma, urine, and feces for radioactivity and metabolite profiles using techniques such as liquid scintillation counting and chromatography.
Protocol 2: Subcutaneous Administration in Rats
Objective: To administer this compound subcutaneously to rats to assess its systemic absorption and bioavailability.
Materials:
-
This compound solution/suspension
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Clippers
-
Disinfectant (e.g., 70% ethanol)
-
Rat scale
Procedure:
-
Animal Preparation: Acclimatize male rats to the laboratory conditions.
-
Dose Preparation: Prepare a sterile solution or suspension of this compound suitable for injection.
-
Dosing:
-
Weigh the rat to calculate the correct dose volume.
-
Shave a small area of skin on the back, between the shoulder blades.
-
Disinfect the injection site with 70% ethanol.
-
Pinch the skin to form a tent and insert the needle into the subcutaneous space.
-
Inject the this compound solution/suspension.
-
-
Sample Collection: Collect blood samples at specified intervals to measure plasma concentrations of this compound and its metabolites.
-
Analysis: Analyze plasma samples to determine the pharmacokinetic profile.
Protocol 3: Topical Administration in Rats
Objective: To evaluate the topical efficacy and systemic absorption of this compound.
Materials:
-
This compound formulated in a suitable topical vehicle (e.g., cream, ointment)
-
Clippers
-
Occlusive dressing (optional, to prevent ingestion)
-
Rat scale
Procedure:
-
Animal Preparation:
-
Acclimatize male rats to the experimental conditions.
-
Carefully shave a defined area of skin on the back of the rat 24 hours before application.
-
-
Dose Application:
-
Weigh the rat.
-
Apply a precise amount of the this compound formulation evenly to the shaved area of skin.
-
If necessary, apply an occlusive dressing to prevent the animal from licking the application site.
-
-
Sample Collection:
-
Collect blood samples at various time points to assess systemic absorption.
-
At the end of the study, the application site can be biopsied to determine local drug concentration.
-
-
Analysis: Analyze plasma and tissue samples for this compound and metabolite concentrations.
Protocol 4: Intravenous Administration (Generalized Protocol)
Objective: To administer this compound intravenously for determining absolute bioavailability and pharmacokinetic parameters.
Materials:
-
Sterile this compound solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restrainer for rats or mice
-
Heat lamp or warming pad (to dilate the tail vein)
-
Disinfectant
Procedure:
-
Animal Preparation: Place the animal in a restrainer. Warm the tail using a heat lamp to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Dose Preparation: Prepare a sterile, pyrogen-free solution of this compound.
-
Dosing:
-
Disinfect the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
-
Sample Collection: Collect blood samples at predetermined time points.
-
Analysis: Analyze plasma samples to determine the pharmacokinetic profile.
Protocol 5: Intraperitoneal Administration (Generalized Protocol)
Objective: To administer this compound into the peritoneal cavity.
Materials:
-
Sterile this compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Disinfectant
Procedure:
-
Animal Preparation: Properly restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Dose Preparation: Prepare a sterile solution of this compound.
-
Dosing:
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Disinfect the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, being careful not to puncture any organs.
-
Inject the solution.
-
-
Observation: Monitor the animal for any signs of distress post-injection.
Visualizations
This compound Administration and Elimination Workflow
Caption: Workflow of this compound administration and subsequent pharmacokinetic processes in rats.
Metabolic Pathway of this compound
Caption: Primary metabolic pathway of this compound in rats.
References
Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Anitrazafen is a topically effective anti-inflammatory agent.[1] For researchers, scientists, and drug development professionals, accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the following protocols are based on established analytical methodologies for similar non-steroidal anti-inflammatory drugs (NSAIDs) and other small molecules.[2][3][4][5][6] These methods serve as a robust starting point for method development and validation.
This section outlines a reversed-phase HPLC method with UV detection for the quantification of this compound in pharmaceutical formulations.
Application Note
This HPLC-UV method is suitable for the routine quality control of this compound in bulk drug substances and finished pharmaceutical products. The method is designed to be simple, rapid, and robust.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for a Tablet Formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.
4. Method Validation Parameters (Hypothetical Data):
The method should be validated according to ICH guidelines.[6]
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section details a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma, which is essential for pharmacokinetic studies.[1][4]
Application Note
This LC-MS/MS method is designed for the bioanalysis of this compound in plasma samples. The use of an internal standard (IS) is recommended to ensure high accuracy and precision. Due to the lack of a commercially available stable isotope-labeled this compound, a structurally similar compound can be used as an internal standard.
Experimental Protocol
1. Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity UPLC I-Class) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex 6500+) |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
2. Mass Spectrometer Parameters (Hypothetical):
Multiple Reaction Monitoring (MRM) is used for quantification. The exact mass transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 100 | Optimized |
| This compound | [M+H]⁺ | Fragment 2 (Qualifier) | 100 | Optimized |
| Internal Standard | [M+H]⁺ | Fragment 1 | 100 | Optimized |
3. Sample Preparation (Plasma - Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Transfer to an autosampler vial for injection.
4. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (ng/mL) | 0.1 - 200 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 85% |
Workflow for LC-MS/MS Bioanalysis of this compound
Caption: Bioanalytical workflow for this compound in plasma.
Metabolism of this compound
Pharmacokinetic studies in rats have shown that this compound is rapidly and extensively metabolized.[1] The primary route of biotransformation is oxidative O-demethylation, leading to the formation of mono-O-demethylated and di-O-demethylated analogues. These metabolites are then conjugated with glucuronic acid or sulfate before excretion.[1] No unchanged drug was found in the excreta, highlighting the importance of quantifying metabolites in comprehensive pharmacokinetic profiling.[1] The analytical methods described above can be adapted to quantify these metabolites by determining their specific mass transitions.
Signaling Pathway of this compound Metabolism
Caption: Metabolic pathway of this compound.
References
- 1. Absorption and metabolism of this compound, a topically effective anti-inflammatory agent, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
Anitrazafen for Studying COX-1 vs. COX-2 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in "housekeeping" functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and promoting platelet aggregation.[2]
-
COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory mediators.[2] It is the primary mediator of pain and inflammation in pathological conditions.
The differential roles of these two isoforms have been a cornerstone of modern anti-inflammatory drug development. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[1] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal bleeding and renal dysfunction, due to the inhibition of COX-1's protective functions.[2]
This has led to the development of selective COX-2 inhibitors, which are designed to target the inflammatory process while sparing the protective functions of COX-1, thereby offering a better safety profile. The selectivity of a compound for COX-2 over COX-1 is a critical parameter in its development as an anti-inflammatory agent.
Anitrazafen (5,6-bis(p-methoxyphenyl)-3-methyl-1,2,4-triazine) has been identified as a potent inhibitor of prostaglandin synthesis through the inhibition of cyclooxygenase.[3] However, its specific activity against the individual COX-1 and COX-2 isoforms has not been extensively characterized in publicly available literature.
This document will provide detailed protocols for determining the inhibitory activity and selectivity of a compound, using Celecoxib as a model. These methods are directly applicable to the study of this compound or any other potential COX inhibitor.
Quantitative Data on COX-1 and COX-2 Inhibition
The following table summarizes the inhibitory potency (IC50) of our representative selective COX-2 inhibitor, Celecoxib, and a non-selective NSAID, Ibuprofen, against human COX-1 and COX-2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [4] |
| Ibuprofen | 1.6 | 2.5 | 0.64 | [4] |
Experimental Protocols
This section provides a detailed methodology for an in vitro assay to determine the COX-1 and COX-2 inhibitory activity of a test compound.
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is based on the measurement of the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound should be prepared as a stock solution in a suitable solvent and then serially diluted to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following components in the specified order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of TMPD solution to each well, followed by 20 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately after adding the substrate, incubate the plate for 2 minutes at 25°C. Then, measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Calculation of Selectivity Index
The selectivity index is a quantitative measure of the preferential inhibition of one enzyme isoform over another. It is calculated as follows:
Selectivity Index = IC50 (COX-1) / IC50 (COX-2)
A selectivity index greater than 1 indicates a preference for COX-2 inhibition, while a value less than 1 indicates a preference for COX-1 inhibition. A higher selectivity index signifies a more selective COX-2 inhibitor.
Visualizations
COX Signaling Pathway
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX enzymes and the points of inhibition by NSAIDs.
Caption: Simplified COX signaling pathway.
Experimental Workflow for COX Inhibition Assay
The following diagram outlines the key steps in the in vitro COX inhibition assay described in this protocol.
Caption: Workflow for COX inhibition assay.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers interested in characterizing the COX-1 and COX-2 inhibitory profiles of test compounds. While specific quantitative data for this compound's selectivity is currently unavailable, the described methodologies can be readily applied to elucidate its mechanism of action in greater detail. The use of Celecoxib as a representative selective COX-2 inhibitor provides a clear framework for experimental design, data interpretation, and understanding the critical parameters of COX inhibition. Accurate determination of IC50 values and the selectivity index is paramount in the development of safer and more effective anti-inflammatory therapeutics.
References
Troubleshooting & Optimization
Anitrazafen Topical Absorption Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the topical absorption of Anitrazafen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a topically effective anti-inflammatory agent.[1][2][3][4] Its mode of action is believed to be through the inhibition of the cyclo-oxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins.[3][5][6][7] By inhibiting COX, this compound reduces the production of prostaglandins that mediate inflammation, pain, and fever.[8]
Q2: What are the main challenges associated with the topical delivery of this compound?
The primary challenge with topical this compound is its slow absorption rate across the skin.[1][5] Studies in rats have indicated that this slow percutaneous absorption is the rate-limiting step in its systemic availability and subsequent metabolism.[1][5] This can limit the drug's efficacy at the target site.
Q3: What is known about the metabolism of this compound following topical application?
Following absorption through the skin, this compound is extensively metabolized. The primary metabolic pathway is oxidative O-demethylation, which is then followed by the formation of glucuronide or sulfate conjugates.[1][5]
Troubleshooting Guide
Issue: Poor Skin Permeation and Low Bioavailability
Possible Cause 1: Suboptimal Vehicle Formulation
The choice of vehicle plays a critical role in the topical delivery of a drug. The vehicle must be capable of dissolving the drug and facilitating its partitioning into the stratum corneum.
Suggested Solutions:
-
Solubility Enhancement: Ensure this compound is fully solubilized in the formulation. Experiment with co-solvents or different vehicle systems to improve solubility.
-
Incorporate Penetration Enhancers: Chemical penetration enhancers can reversibly disrupt the stratum corneum, allowing for increased drug permeation.[9][10][11]
-
Utilize Advanced Delivery Systems: Consider formulating this compound into nanovesicles such as liposomes or ethosomes to improve its penetration through the skin.[10][12]
Possible Cause 2: Physicochemical Properties of this compound
The inherent properties of the this compound molecule, such as its lipophilicity and molecular weight, may contribute to its slow absorption.
Suggested Solutions:
-
Prodrug Approach: While a more advanced strategy, developing a more lipophilic prodrug of this compound could enhance its partitioning into the stratum corneum, with subsequent conversion to the active drug in the viable epidermis.
-
Ion Pairing: If this compound has an ionizable group, forming an ion pair with a lipophilic counter-ion can increase its lipophilicity and enhance absorption.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the percutaneous absorption of different this compound formulations.
Objective: To quantify and compare the flux of this compound across a skin membrane from various topical formulations.
Materials:
-
Franz diffusion cells
-
Human or animal skin membranes (e.g., human cadaver skin, porcine skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for this compound)
-
This compound formulations to be tested
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Methodology:
-
Prepare the skin membranes and mount them between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor chambers with receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32°C to mimic skin surface temperature.
-
Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution.
-
Replace the withdrawn sample volume with fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin, and if required, analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis).
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Rats Following Topical Administration
| Parameter | Value | Reference |
| Absorption Rate | Slow; rate-determining step for elimination | [1][5] |
| Total Absorption (21h) | 33% to 48% of the applied dose | [5] |
| Peak Plasma Concentration | Delayed compared to oral or subcutaneous administration | [1][5] |
| Metabolism | Extensive | [1][5] |
| Primary Metabolic Pathway | Oxidative O-demethylation and conjugation | [1][5] |
Visualizations
Caption: Workflow for developing and optimizing topical this compound formulations.
Caption: Proposed pathway for this compound's anti-inflammatory effect.
Caption: Decision tree for troubleshooting poor this compound absorption.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Techniques For Enhanced Topical Drug Delivery: An Expert's Perspective - Dow Development Labs [dowdevelopmentlabs.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Anitrazafen Synthesis
Disclaimer: Anitrazafen is a fictional compound name created for the purpose of illustrating a technical support guide for complex organic synthesis. The challenges and solutions presented here are based on common issues encountered in the synthesis of nitrogen-containing heterocyclic compounds.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions related to the plausible multi-step synthesis of "this compound."
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Step 1: Condensation Reaction to Form Hydrazone Intermediate
-
Question: My condensation reaction is showing low conversion to the hydrazone intermediate, and I observe multiple spots on my TLC plate. What could be the issue?
-
Answer: Low conversion and multiple side products in condensation reactions can stem from several factors. Firstly, ensure your reagents are pure and dry, as water can interfere with the reaction. The reaction is often pH-sensitive; consider adding a catalytic amount of acid (e.g., acetic acid) to promote the reaction. If the reaction is reversible, removing water as it forms, for instance with a Dean-Stark apparatus, can drive the equilibrium towards the product. It's also possible that side reactions, such as self-condensation of the carbonyl compound, are occurring. Running the reaction at a lower temperature might mitigate these side reactions.
-
-
Question: The hydrazone intermediate appears to be unstable and decomposes during workup or purification. How can I address this?
-
Answer: Hydrazones can be susceptible to hydrolysis, especially under acidic or basic conditions. During workup, use a neutral pH wash. For purification, consider chromatography on a less acidic stationary phase like neutral alumina instead of silica gel. If the intermediate is particularly unstable, it may be best to proceed to the next step without complete purification, a strategy known as telescoping the synthesis.
-
Step 2: Cyclization/Oxidation to Form the Heterocyclic Core
-
Question: I am experiencing very low yields during the cyclization step to form the heterocyclic core. What are the common causes?
-
Answer: Low yields in cyclization reactions are a frequent challenge.[1][2][3] The choice of solvent and catalyst is critical.[1] High-boiling point aprotic polar solvents like DMF or DMSO can sometimes improve yields by allowing for higher reaction temperatures.[4] The catalyst concentration should also be optimized; too little may result in a sluggish reaction, while too much can lead to side products. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to oxygen.
-
-
Question: The oxidation step following cyclization is not proceeding to completion, or I am observing over-oxidation. How can I optimize this?
-
Answer: Incomplete oxidation can be due to an insufficient amount of the oxidizing agent or a reaction time that is too short. Try increasing the equivalents of the oxidizing agent or extending the reaction time. Conversely, over-oxidation suggests the reagent is too harsh. Consider using a milder oxidizing agent or running the reaction at a lower temperature to improve selectivity. Monitoring the reaction closely by TLC is crucial to determine the optimal reaction time.
-
Step 3: N-Arylation (Cross-Coupling Reaction)
-
Question: My N-arylation reaction is not working; I only recover starting materials. What should I troubleshoot first?
-
Answer: The failure of an N-arylation reaction is often related to the catalyst system.[5][6] Ensure that the palladium or copper catalyst is active. Using a pre-catalyst or ensuring the active catalyst is generated in situ is important. The choice of ligand is also critical and can significantly impact the reaction's success. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. The base used is another key parameter; a stronger base might be required, but it could also lead to side reactions.[6] Finally, ensure all reagents and the solvent are scrupulously dry and the reaction is run under an inert atmosphere.
-
-
Question: I am observing significant amounts of side products, such as dehalogenation of my aryl halide or homocoupling. How can I minimize these?
-
Answer: The formation of side products in cross-coupling reactions often indicates an issue with the relative rates of the desired catalytic cycle versus undesired pathways.[7] Reducing the reaction temperature can sometimes favor the desired product. Optimizing the ligand-to-metal ratio can also help. In some cases, the choice of solvent can influence the reaction outcome. If dehalogenation is a problem, it might be due to a β-hydride elimination pathway, which could potentially be suppressed by a different choice of ligand.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best overall strategy to improve the yield of this compound?
-
A1: A systematic approach is best. Optimize each step of the synthesis individually before proceeding to the next. For each step, screen different solvents, catalysts, temperatures, and reaction times. A design of experiments (DoE) approach can be very efficient for multi-variable optimization. Also, ensure the purity of your intermediates at each stage, as impurities can often interfere with subsequent reactions.
-
-
Q2: Are there any particular safety precautions I should take during the synthesis of this compound?
-
A2: Standard laboratory safety precautions should always be followed. The specific hazards will depend on the reagents used. For example, hydrazine derivatives can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Oxidizing agents can be hazardous and should be handled with care. Cross-coupling reactions often use pyrophoric reagents or generate pressure, so appropriate precautions should be taken. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
-
Q3: How can I confirm the structure of this compound and its intermediates?
-
A3: A combination of analytical techniques should be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the carbon-hydrogen framework. Mass Spectrometry (MS) will confirm the molecular weight. Infrared (IR) spectroscopy can identify key functional groups. For the final compound, obtaining a high-resolution mass spectrum (HRMS) is recommended for an accurate molecular formula, and X-ray crystallography can provide unambiguous structural confirmation if a suitable crystal can be grown.
-
Data Presentation
Table 1: Optimization of the Cyclization Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AgOTf (5) | Toluene | 80 | 12 | 35 |
| 2 | AgOTf (10) | Toluene | 110 | 6 | 52 |
| 3 | AgOTf (10) | Dioxane | 100 | 6 | 65 |
| 4 | Cu(OAc)₂ (10) | DMF | 120 | 4 | 78 |
| 5 | Cu(OAc)₂ (10) | DMSO | 120 | 4 | 75 |
| 6 | Cu(OAc)₂ (5) | DMF | 120 | 8 | 72 |
Table 2: Optimization of the N-Arylation Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ | Toluene | 110 | 45 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 68 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 82 |
| 5 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 79 |
Experimental Protocols
Step 1: Synthesis of the Hydrazone Intermediate
To a solution of substituted hydrazine (1.0 eq) in ethanol (0.5 M) is added the dicarbonyl compound (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). The reaction mixture is stirred at room temperature for 4 hours. The formation of a precipitate indicates product formation. The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.
Step 2: Synthesis of the Heterocyclic Core
The hydrazone intermediate (1.0 eq) is dissolved in DMF (0.2 M) in a round-bottom flask. Copper(II) acetate (0.1 eq) is added, and the mixture is heated to 120 °C for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the heterocyclic core.
Step 3: N-Arylation to form this compound
To an oven-dried Schlenk flask is added the heterocyclic core (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq). The flask is evacuated and backfilled with argon three times. Anhydrous dioxane (0.1 M) is added via syringe. The reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield this compound.
Visualizations
Caption: Overall workflow for the 3-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the N-arylation step.
References
Technical Support Center: Overcoming Poor Anitrazafen Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of Anitrazafen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a topically effective anti-inflammatory agent that acts as a COX-2 inhibitor.[1][2] Like many active pharmaceutical ingredients (APIs), its efficacy can be limited by its poor solubility in aqueous solutions, which is a common challenge for oral and parenteral drug delivery.[3][4] For researchers, poor solubility can hinder the preparation of stock solutions and affect the accuracy and reproducibility of in vitro and in vivo experiments.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
This is a common issue for hydrophobic compounds like this compound. Here are a few initial steps you can take:
-
Start with an organic solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent first, such as DMSO, ethanol, or PEG 300, before adding it to your aqueous buffer.[2] Note that high concentrations of organic solvents can be toxic to cells, so it's crucial to keep the final concentration as low as possible.
-
Gentle heating and agitation: Gently warming the solution and using a vortex mixer or sonicator can help to increase the rate of dissolution. However, be cautious with heat as it can degrade the compound.
-
pH adjustment: For weakly acidic or basic compounds, altering the pH of the solution can significantly improve solubility.[3][5]
Q3: Are there more advanced techniques to improve this compound solubility for formulation development?
Yes, several formulation strategies can enhance the solubility of poorly soluble drugs like this compound:
-
Co-solvency: This technique involves using a mixture of solvents to increase the drug's solubility.[3][6]
-
Surfactants and Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate.[7]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[3][4]
Troubleshooting Guides
Problem: Precipitate forms when adding my this compound stock solution (in organic solvent) to an aqueous medium.
-
Cause: The this compound is "crashing out" of the solution because the final concentration of the organic solvent is too low to keep it dissolved in the aqueous buffer.
-
Solutions:
-
Decrease the final concentration of this compound: A lower concentration may stay in solution.
-
Increase the proportion of co-solvent: Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F68, can help to keep the this compound in solution.[3]
-
Consider a different solvent system: Experiment with different water-miscible organic solvents or co-solvent systems.
-
Problem: My this compound formulation is not stable and shows precipitation over time.
-
Cause: The formulation may be a supersaturated solution that is not thermodynamically stable.
-
Solutions:
-
Optimize the formulation: Systematically screen different combinations of co-solvents, surfactants, and pH to find a stable formulation.
-
Use precipitation inhibitors: Certain polymers can help to maintain a supersaturated state and prevent precipitation.
-
Consider a different formulation approach: If a simple solution is not feasible, more advanced formulations like solid dispersions or lipid-based formulations may be necessary.
-
Data Presentation
Table 1: Common Solvents for Pre-dissolving Poorly Soluble Compounds
| Solvent | Properties | Considerations |
| DMSO (Dimethyl sulfoxide) | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | A less toxic alternative to DMSO for some applications. | May not be as effective as DMSO for all compounds. |
| PEG 300/400 (Polyethylene glycol) | Good co-solvents for in vivo studies.[2] | Can be viscous. |
| Tween 80 / Polysorbate 80 | Non-ionic surfactant used to increase solubility.[3] | Can form micelles which may affect experimental outcomes. |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reducing the polarity of the solvent system.[3][6] | Simple to implement. | Potential for solvent toxicity. |
| pH Adjustment | Ionizing the drug to increase its affinity for water.[3][5] | Can be very effective for ionizable drugs. | Only applicable to drugs with acidic or basic functional groups. |
| Surfactant Solubilization | Encapsulating the drug in micelles.[6] | Can significantly increase apparent solubility. | Surfactants can have biological effects. |
| Cyclodextrin Complexation | Forming inclusion complexes with the drug.[4] | Can improve solubility and stability. | Can be expensive and may alter drug activity. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier.[7] | Can improve dissolution rate and bioavailability. | Requires specialized manufacturing processes. |
| Particle Size Reduction | Increasing the surface area of the drug.[3][4] | Can improve the rate of dissolution. | Does not increase the equilibrium solubility. |
Experimental Protocols
Protocol 1: General Procedure for Preparing an this compound Stock Solution
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add a small volume of a suitable organic solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
If necessary, gently warm the solution to aid dissolution, but avoid excessive heat.
-
Once dissolved, the stock solution can be stored at an appropriate temperature (e.g., -20°C or -80°C) as recommended by the supplier.[2]
-
For experiments, dilute the stock solution into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.
Protocol 2: Screening for Optimal Co-solvent Systems
-
Prepare a concentrated stock solution of this compound in a primary solvent (e.g., DMSO).
-
In separate vials, prepare a series of co-solvent systems with varying ratios of the primary solvent and a secondary solvent (e.g., PEG 300, ethanol).
-
Add the this compound stock solution to each co-solvent system to achieve the desired final concentration.
-
Visually inspect the solutions for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at room temperature and under refrigerated conditions.
-
The optimal co-solvent system will be the one that keeps the this compound dissolved at the desired concentration for the required duration.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: this compound's mechanism of action via COX-2 inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Anitrazafen In Vivo Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anitrazafen in vivo. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetics & Bioavailability
Q1: We are observing high variability in the plasma concentrations of this compound between subjects in our oral administration study. What are the potential causes and how can we troubleshoot this?
A1: High inter-subject variability following oral administration of this compound can stem from several factors related to its rapid absorption and extensive metabolism.[1]
-
Underlying Physiological Differences: Factors such as individual differences in gastric emptying time, intestinal motility, and first-pass metabolism in the liver can significantly impact the rate and extent of this compound absorption.
-
Formulation Issues: The formulation of the oral dosage can greatly influence its dissolution and absorption. Inconsistent formulation can lead to variable drug release.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can alter the absorption of this compound.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to fasting protocols before dosing. Standardize the housing conditions, diet, and water access for all animals.
-
Optimize Formulation: If possible, evaluate the dissolution profile of your formulation in vitro. Consider using a formulation that enhances solubility and stability.
-
Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of your study.
Q2: Our topical application of this compound shows very low and variable systemic exposure. How can we improve bioavailability and reduce variability?
A2: Low and variable systemic exposure after topical application is a common challenge. The primary barrier is the stratum corneum of the skin.[2] Absorption is slowest following topical application compared to oral or subcutaneous routes.[1]
-
Skin Barrier Integrity: The condition of the skin is a major factor. Any abrasions, inflammation, or variations in skin thickness can alter drug penetration.
-
Formulation Properties: The vehicle used in the topical formulation plays a critical role in drug release and skin penetration.
-
Application Technique: The amount of formulation applied, the surface area covered, and the application method can introduce variability.
Troubleshooting Steps:
-
Standardize Skin Application Site: Use a consistent and well-defined area for topical application on all animals. Shave the area carefully to ensure uniform contact.
-
Evaluate Formulation: Consider using penetration enhancers in your formulation. The physicochemical properties of the vehicle should be optimized for this compound.
-
Control Application Dose and Area: Use a template to ensure a consistent application area. Apply a precise amount of the formulation by weight.
-
Consider Occlusion: Applying an occlusive dressing over the application site can enhance penetration by increasing skin hydration, but this should be standardized across all animals.[3]
Metabolism
Q3: We are detecting very little unchanged this compound in plasma and excreta. Is this normal?
A3: Yes, this is expected. This compound is extensively metabolized in rats, primarily through oxidative O-demethylation, followed by conjugation to glucuronides or sulfates.[1] It is reported that no unchanged drug is found in the excreta.[1] The plasma concentrations of the parent drug are significantly lower (by an order of magnitude) than the total radiolabeled compound, indicating rapid and extensive metabolism.[1]
Troubleshooting/Experimental Consideration:
-
Metabolite Profiling: Your analytical method should be validated to detect and quantify the major metabolites of this compound to get a complete picture of its pharmacokinetic profile.
-
Pharmacologically Active Metabolites: Investigate whether the metabolites of this compound have any anti-inflammatory activity, as this could contribute to the overall in vivo effect.
Quantitative Data Summary
| Parameter | Oral Administration | Subcutaneous Administration | Topical Administration | Reference |
| Absorption Rate | Rapid, peak concentration within 1 hour | Delayed absorption | Slowest absorption | [1] |
| Bioavailability | Subject to first-pass metabolism | Maximum bioavailability of parent drug | Lowest systemic bioavailability | [1] |
| Apparent Volume of Distribution (Vd) | High (112 L/kg) | - | - | [1] |
| Metabolism | Extensive (Oxidative O-demethylation, Glucuronide/Sulfate conjugation) | Extensive | Extensive | [1] |
| Elimination | Major route is biliary excretion | Delayed due to slower absorption | Delayed due to slower absorption | [1] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Model for Topical Anti-inflammatory Activity
This is a standard and widely used preclinical model to evaluate the efficacy of topical anti-inflammatory agents.[4][5][6][7]
Materials:
-
This compound topical formulation
-
Positive control (e.g., a commercial topical NSAID like Diclofenac gel)
-
Vehicle control (the formulation without this compound)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Male Wistar or Sprague-Dawley rats (150-200g)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into four groups (n=6 per group):
-
Group 1: Negative Control (no treatment)
-
Group 2: Vehicle Control
-
Group 3: Positive Control (e.g., Diclofenac gel)
-
Group 4: this compound formulation
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Topical Application: Apply a standardized amount (e.g., 50 mg) of the respective formulations (Vehicle, Positive Control, this compound) to the plantar surface of the right hind paw of the rats in Groups 2, 3, and 4. Gently rub the formulation for a consistent duration (e.g., 30 seconds).
-
Induction of Inflammation: One hour after the topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of all rats.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.
-
Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test).
-
Visualizations
Logical Workflow for Troubleshooting In Vivo Variability
Caption: Troubleshooting workflow for addressing in vivo variability.
Postulated Anti-inflammatory Signaling Pathway of this compound
As a non-steroidal anti-inflammatory drug (NSAID), this compound likely exerts its effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[8][9]
Caption: Postulated mechanism of this compound via COX inhibition.
References
- 1. Absorption and metabolism of this compound, a topically effective anti-inflammatory agent, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. allucent.com [allucent.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. mbimph.com [mbimph.com]
- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Anitrazafen in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Anitrazafen in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide: this compound Solution Instability
Researchers may encounter issues with the stability of this compound solutions, leading to variability in experimental results. This guide provides a systematic approach to identifying and resolving common stability problems.
Problem: Precipitation or Cloudiness in the this compound Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Verify the solvent is appropriate for this compound. While specific solubility data is limited, for triazine-based compounds, aprotic solvents are often suitable.[1] 2. Gently warm the solution to aid dissolution, but monitor for any signs of degradation. 3. If using an aqueous buffer, ensure the pH is optimal. Triazine compounds can exhibit pH-dependent solubility.[1] |
| Compound Degradation | 1. Analyze the precipitate using techniques like HPLC or LC-MS to identify if it is the parent compound or a degradant. 2. Review the solution preparation and storage conditions (see below). |
| Change in Temperature | 1. If the solution was stored at a low temperature, allow it to equilibrate to room temperature before use. 2. Determine the temperature range at which the compound remains soluble and stable. |
Problem: Loss of Potency or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Hydrolysis: The triazine ring in this compound is susceptible to hydrolysis, especially in aqueous solutions.[2] Prepare fresh solutions before each experiment or validate the stability over the intended use period. 2. Photodegradation: Protect the solution from light by using amber vials or covering the container with aluminum foil. Photodegradation is a known pathway for some triazine compounds.[3] 3. Oxidation: While less common for triazines, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. |
| pH Shift | 1. Measure the pH of the solution. For triazine nucleosides, stability is reported to be greater in high pH aqueous solutions.[1] 2. Use a buffered solution to maintain a stable pH throughout the experiment. |
| Improper Storage | 1. Store stock solutions at -20°C or -80°C as recommended for the solid compound. 2. Perform a stability study to determine the acceptable storage duration for your specific solvent and concentration. |
This compound Stability FAQs
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a triazine derivative, in solution can be influenced by several factors:
-
pH: The triazine ring's stability is pH-dependent. Generally, triazine compounds are more stable in aprotic solvents and at higher pH in aqueous solutions.[1]
-
Solvent: The choice of solvent is critical. Hydrolysis can be a significant degradation pathway in aqueous solutions.[2]
-
Light: Exposure to UV light can lead to photodegradation of triazine-based compounds.[3]
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Oxygen: While not the most common pathway for triazines, oxidation can still be a concern for some formulations.
Q2: What is a recommended general protocol for testing the stability of an this compound solution?
A2: A general stability testing protocol should be designed to evaluate the impact of various environmental factors over time.
Experimental Protocol: this compound Solution Stability Assessment
Objective: To determine the stability of an this compound solution under specific storage conditions.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol, buffered aqueous solution)
-
Amber and clear glass vials
-
HPLC or UPLC system with a suitable column and detector
-
pH meter
-
Incubators/refrigerators set to desired temperatures
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the chosen solvent.
-
Aliquoting: Aliquot the stock solution into amber and clear vials to test for photostability.
-
Storage Conditions: Store the vials under a matrix of conditions:
-
Temperature: 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).
-
Light Exposure: Protected from light (amber vials) and exposed to ambient light (clear vials).
-
-
Time Points: Analyze the samples at initial preparation (T=0) and at subsequent time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month).
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound. Also, observe for any changes in appearance (color, precipitation) and measure the pH of aqueous solutions.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common threshold for stability is retaining >90% of the initial concentration.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its triazine core structure, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The triazine ring can undergo hydrolytic cleavage, particularly in aqueous media. This is a common degradation route for 1,3,5-triazine derivatives.[2]
-
Photodegradation: UV radiation can induce cleavage of the triazine ring or modifications to its substituents.[3]
Visualizing this compound Stability and Degradation
The following diagrams illustrate key concepts related to this compound stability in solution.
Caption: Factors influencing this compound stability in solution.
Caption: Potential degradation pathways for this compound.
Caption: General workflow for this compound solution stability testing.
References
avoiding off-target effects of Anitrazafen
Anitrazafen Technical Support Center
Disclaimer: this compound is a fictional compound created for illustrative purposes. The following data, protocols, and troubleshooting guides are based on a hypothetical scenario where this compound is a selective kinase inhibitor.
This technical support center provides researchers, scientists, and drug development professionals with guidance on using this compound and mitigating its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine Kinase XYZ (STK-XYZ). It is designed to block the phosphorylation of downstream substrates in the STK-XYZ signaling pathway, which is implicated in cell proliferation and survival.
Q2: What are the known major off-targets of this compound?
Through kinome-wide screening, two major off-targets have been identified: Proto-oncogene tyrosine-protein kinase Src and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While this compound exhibits significantly lower potency against these kinases compared to STK-XYZ, supra-physiological concentrations may lead to their inhibition.
Q3: We are observing unexpected levels of apoptosis in our cell line treated with this compound, even at concentrations that should be selective for STK-XYZ. What could be the cause?
This could be due to a few factors:
-
Cell Line Sensitivity: The cell line you are using may have a high dependency on Src kinase for survival signaling. Even minimal off-target inhibition of Src by this compound could be inducing apoptosis.
-
Expression Levels: Your cell line might express lower levels of the primary target STK-XYZ, meaning a higher concentration of this compound is needed, which in turn increases the likelihood of off-target effects.
-
Experimental Conditions: Prolonged incubation times can lead to an accumulation of the compound and its metabolites, potentially increasing off-target activity.
Q4: How can we confirm that the observed phenotype is due to off-target effects?
The most direct method is to perform a rescue experiment. After treating with this compound, introduce a constitutively active form of the suspected off-target kinase (e.g., Src). If the phenotype is reversed, it strongly suggests an off-target effect. Additionally, using a structurally different STK-XYZ inhibitor as a control can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for STK-XYZ inhibition across different assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| ATP Concentration in Kinase Assay | Standardize the ATP concentration in your in vitro kinase assays to the Michaelis-Menten constant (Km) of STK-XYZ. | Consistent and reproducible IC50 values that reflect the competitive inhibition mechanism of this compound. |
| Cellular Efflux Pumps | Use a cell line with known expression levels of ABC transporters or co-administer a broad-spectrum efflux pump inhibitor (e.g., verapamil) as a control. | Increased intracellular concentration of this compound and a more potent IC50 in cellular assays. |
| Protein Binding in Serum | Reduce the serum concentration in your cell culture medium or use serum-free medium for the duration of the experiment. | The IC50 value in cellular assays will more closely resemble the in vitro kinase assay IC50. |
Issue 2: High background signal in Western Blots for phosphorylated downstream targets.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antibody Specificity | Validate your primary antibody using a positive and negative control (e.g., cells treated with a known activator and inhibitor of the pathway). | A clean band at the expected molecular weight with minimal non-specific binding. |
| Insufficient Inhibition | Increase the concentration of this compound or the incubation time to ensure complete target engagement. | A significant reduction or complete disappearance of the band corresponding to the phosphorylated target. |
| Compensatory Signaling | Co-treat with an inhibitor of a potential compensatory pathway (e.g., a MEK inhibitor if the MAPK pathway is suspected of being activated). | Reduced background phosphorylation and a clearer signal for the target of interest. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Target | Assay Type | IC50 (nM) |
| STK-XYZ (Primary Target) | In vitro Kinase Assay | 5 |
| Src (Off-Target) | In vitro Kinase Assay | 150 |
| VEGFR2 (Off-Target) | In vitro Kinase Assay | 300 |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Cell Line | STK-XYZ Expression | Recommended Concentration Range (nM) | Notes |
| HEK293 | Low | 50-100 | High concentrations may lead to off-target effects on Src. |
| MCF7 | Moderate | 25-75 | Sensitive to VEGFR2 inhibition; monitor for anti-angiogenic effects. |
| A549 | High | 10-50 | This cell line is highly dependent on STK-XYZ signaling. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
Recombinant human STK-XYZ, Src, or VEGFR2 enzyme.
-
Peptide substrate specific for the kinase.
-
ATP solution (at the Km concentration for each kinase).
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add 10 µL of kinase buffer to each well of a 96-well plate.
-
Add 5 µL of the peptide substrate and 5 µL of the this compound dilution.
-
Add 10 µL of the kinase enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
Quantify substrate phosphorylation using a suitable method (e.g., luminescence-based assay).
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for Target Engagement
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated STK-XYZ substrate and total STK-XYZ substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Workflow for assessing this compound's selectivity.
Caption: Decision tree for troubleshooting inconsistent results.
Anitrazafen experimental artifacts and controls
Disclaimer: Anitrazafen is a hypothetical compound developed for illustrative purposes within this technical support guide. The experimental details, data, and protocols are based on common practices for evaluating novel kinase inhibitors targeting the MAPK/ERK pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental, ATP-competitive kinase inhibitor designed to selectively target MEK1 and MEK2 (also known as MAP2K1 and MAP2K2). By inhibiting MEK, this compound blocks the phosphorylation and subsequent activation of ERK1/2, a critical downstream node in the MAPK/ERK signaling cascade.[1][2][3] This pathway is crucial for transmitting signals from the cell surface to the nucleus to regulate processes like cell growth, division, and differentiation.[4][5]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is expected to show the highest efficacy in cell lines with a hyperactivated Ras/Raf/MEK/ERK pathway.[2][5] This includes many cancer cell lines with activating mutations in BRAF (e.g., A375 melanoma) or RAS (e.g., HCT116 colon cancer). Efficacy should be confirmed empirically for your specific cell line of interest.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: Does this compound covalently bind to its target?
A4: No, this compound is a reversible inhibitor. Its inhibitory effect can be washed out, which is a key difference from irreversible covalent inhibitors.[6] This can be confirmed experimentally with a washout assay.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation
Q: I've treated my cells with this compound, but my Western blot shows variable or no decrease in phosphorylated ERK (p-ERK). What could be the cause?
A: This is a common issue when working with kinase inhibitors. Several factors could be at play:
-
Compound Instability: Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stable stock for each experiment.
-
Suboptimal Cell Conditions:
-
Confluence: Cells that are too sparse or overly confluent may respond differently to stimuli and inhibitors. Aim for a consistent cell density (e.g., 70-80% confluence) at the time of treatment.
-
Serum Starvation: For experiments measuring the inhibition of growth factor-induced signaling, serum-starving the cells prior to stimulation (e.g., with EGF or FGF) is critical to reduce basal pathway activation.
-
-
Incorrect Timing: The peak of ERK phosphorylation post-stimulation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal endpoint for assessing inhibition.[7]
-
Assay Interference: While less common in Western blotting, components of the cell culture media could potentially interact with the compound.[8] Ensure your vehicle control (e.g., DMSO) is run at the same final concentration as your this compound treatment.
Issue 2: High Background or Off-Target Effects Observed
Q: I'm seeing the expected inhibition of p-ERK, but I'm also observing unexpected cellular phenotypes (e.g., cytotoxicity, morphological changes) at concentrations where the target is not fully inhibited. How can I troubleshoot this?
A: This suggests potential off-target effects, which are common with kinase inhibitors as they often target the highly conserved ATP-binding pocket.[9]
-
Confirm with Orthogonal Inhibitors: Use a well-characterized, structurally different MEK inhibitor (e.g., Trametinib, Selumetinib) as a positive control. If this control compound reproduces the on-target effect (p-ERK inhibition) without causing the unexpected phenotype, it strengthens the case for this compound having off-target activity.[10]
-
Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This helps to rule out phenotypes caused by the chemical scaffold itself, independent of MEK inhibition.
-
Perform a Dose-Response Analysis: Carefully titrate this compound to determine the concentration range for specific MEK inhibition versus the concentration that elicits off-target effects. This helps define the therapeutic window for your model.
-
Kinase Profiling: To definitively identify off-targets, consider a broader kinase profiling screen where this compound is tested against a large panel of recombinant kinases.[11]
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Q: this compound shows potent inhibition in a cell-free (biochemical) kinase assay, but its potency is much lower in my cell-based assay (e.g., IC50 is >10-fold higher). Why is there a discrepancy?
A: This is a frequent observation in drug development and highlights the importance of cell-based validation.[12]
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: The concentration of ATP in a living cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As an ATP-competitive inhibitor, this compound will face more competition in a cellular environment, leading to a rightward shift in its dose-response curve (lower apparent potency).[6]
-
Plasma Protein Binding: If your cell culture medium contains serum, the compound may bind to proteins like albumin, reducing the free concentration available to enter cells and inhibit the target.[8]
Data & Visualizations
This compound Potency Summary
The following table summarizes the inhibitory potency of this compound in various assays.
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical | Recombinant MEK1 | IC₅₀ | 15 nM |
| Cell-Based | A375 (BRAF V600E) | IC₅₀ (p-ERK) | 120 nM |
| Cell-Based | HCT116 (KRAS G13D) | IC₅₀ (p-ERK) | 150 nM |
| Cell-Based | A375 (BRAF V600E) | GI₅₀ (Proliferation) | 180 nM |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Visualizations
Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow for Controls
Caption: Workflow showing essential controls for an this compound experiment.
Key Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition
This protocol is designed to assess the inhibition of growth factor-induced ERK phosphorylation in A375 cells.
1. Cell Culture and Treatment: a. Seed A375 cells in 6-well plates and grow to 70-80% confluence. b. Serum starve the cells for 12-18 hours in a basal medium (e.g., DMEM with 0.1% BSA). c. Pre-treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) or controls (0.1% DMSO vehicle, 100 nM Trametinib) for 1 hour. d. Stimulate the cells with 20 ng/mL EGF for 15 minutes.
2. Cell Lysis: a. Immediately after stimulation, place plates on ice and aspirate the medium. b. Wash cells once with ice-cold PBS. c. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.
4. SDS-PAGE and Protein Transfer: a. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[13] b. Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13] b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) (e.g., 1:2000 dilution in 5% BSA/TBST) overnight at 4°C.[13][14] c. Wash the membrane 3 times for 5 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[13] e. Wash the membrane 3 times for 10 minutes each with TBST.
6. Detection and Reprobing: a. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[15] b. To ensure equal protein loading, the membrane should be stripped and re-probed for total ERK1/2 or a housekeeping protein like GAPDH.[14][16] To do this, incubate the membrane in a mild stripping buffer, wash, re-block, and then probe with an antibody for total ERK1/2.[13]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cusabio.com [cusabio.com]
- 6. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anitrazafen and Celecoxib: A Comparative Analysis of COX-2 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of cyclooxygenase (COX) inhibition is critical for the development of effective anti-inflammatory therapeutics. This guide provides a detailed comparison of anitrazafen and the well-established selective COX-2 inhibitor, celecoxib, based on available scientific literature.
Introduction
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Celecoxib is a widely recognized and studied selective COX-2 inhibitor.[1][2] In contrast, this compound is a less-studied compound, with early research predating the distinct characterization of COX-1 and COX-2 isoforms. This guide synthesizes the available data to offer a comparative perspective on their mechanisms of action with a focus on COX-2 inhibition.
This compound: An Early Cyclooxygenase Inhibitor
This compound is a topically effective anti-inflammatory agent.[1][2] Early in vitro studies demonstrated that this compound is a potent inhibitor of prostaglandin E₂ and thromboxane B₂ synthesis from arachidonic acid.[2] The mechanism of action was identified as the inhibition of cyclo-oxygenase.[2] However, it is important to note that this research was conducted prior to the common understanding and differentiation of the COX-1 and COX-2 isoenzymes. Therefore, there is a lack of publicly available data specifically characterizing the inhibitory activity of this compound against COX-2.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of COX-2.[1][2] Its selectivity for COX-2 is a key feature that distinguishes it from traditional NSAIDs, which inhibit both COX-1 and COX-2.[3] By specifically targeting COX-2, celecoxib effectively reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[2]
The chemical structure of celecoxib allows it to bind effectively to the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1.[3] This structural specificity is the basis for its selective inhibition.[3]
Quantitative Comparison of COX-2 Inhibition
A direct quantitative comparison of the COX-2 inhibitory potency of this compound and celecoxib is challenging due to the absence of specific IC50 values for this compound against the COX-2 isoform in the available literature. The following table summarizes the known inhibitory characteristics.
| Compound | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) |
| This compound | Cyclooxygenase (non-specific) | Data not available | Data not available | Data not available |
| Celecoxib | COX-2 | Data not available in provided results | Data not available in provided results | Approximately 10-20 times more selective for COX-2 over COX-1 |
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the general mechanism of the cyclooxygenase pathway and the points of inhibition for both a general COX inhibitor and a selective COX-2 inhibitor.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity of NSAIDs. A common experimental approach is the in vitro COX inhibition assay.
In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib)
-
A detection system to measure prostaglandin production (e.g., EIA kit for PGE₂)
-
Assay buffer and other necessary reagents
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations in an assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific period at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent.
-
Prostaglandin Quantification: The amount of prostaglandin (commonly PGE₂) produced is quantified using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for assessing COX inhibition.
Conclusion
Celecoxib is a well-documented selective COX-2 inhibitor with a clear mechanism of action. This compound has been identified as a cyclo-oxygenase inhibitor, but its specific activity against COX-2 has not been reported in the publicly available literature. Further research, employing modern in vitro assays, would be necessary to fully elucidate the COX-2 inhibitory profile of this compound and enable a direct and quantitative comparison with celecoxib. This would provide valuable insights for the potential development and application of this compound in inflammatory disease therapy.
References
Anitrazafen: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anitrazafen's anti-inflammatory properties. Due to the limited publicly available experimental data on this compound, this document focuses on a comprehensive overview of the standard validation workflow for anti-inflammatory agents, presenting available information on this compound alongside comparative data for well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac.
Executive Summary
This compound is characterized as a topically effective anti-inflammatory agent. However, a detailed quantitative comparison of its potency and efficacy with other NSAIDs is hampered by the scarcity of published preclinical data. This guide outlines the conventional experimental methodologies used to validate anti-inflammatory drugs, including in-vitro enzyme inhibition assays and in-vivo models of inflammation, to provide a framework for understanding the potential anti-inflammatory profile of this compound.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2]
In-Vitro Validation: Cyclooxygenase (COX) Inhibition Assay
The COX inhibition assay is a fundamental in-vitro method to determine the potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the natural substrate for the enzymes.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric probe. The conversion of the substrate by the enzyme is monitored over time.
-
Inhibitor Testing: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound) and reference NSAIDs.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 (COX-1) / IC50 (COX-2) determines the COX-2 selectivity of the compound.
Comparative Data: COX Inhibition
While no public data is available for this compound, the following table presents typical IC50 values for Ibuprofen and Diclofenac from in-vitro assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | ~15 | ~25 | ~0.6 |
| Diclofenac | ~5 | ~0.1 | ~50 |
Note: IC50 values can vary depending on the specific assay conditions.
In-Vivo Validation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in-vivo assay to evaluate the acute anti-inflammatory activity of a compound.[3]
Experimental Protocol:
-
Animals: Typically, male Wistar or Sprague-Dawley rats are used.
-
Groups: Animals are divided into control (vehicle), reference drug (e.g., Ibuprofen, Diclofenac), and test compound (this compound) groups.
-
Drug Administration: The test compounds and reference drugs are administered, usually orally, one hour before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of the rats.[4]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Comparative Data: Carrageenan-Induced Paw Edema
No specific data for this compound in this model is publicly available. The table below shows representative data for Ibuprofen and Diclofenac.
| Compound (Dose) | Time (hours) | % Inhibition of Edema |
| This compound | - | Data not available |
| Ibuprofen (40 mg/kg) | 3 | ~50-60% |
| Diclofenac (5 mg/kg) | 3 | ~60-70% |
Note: The percentage of inhibition can vary based on the animal strain, dose, and specific experimental conditions.
In-Vitro Validation: Lipopolysaccharide (LPS)-Induced Cytokine Release
This assay assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6]
Experimental Protocol:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are cultured.
-
Stimulation: The cells are pre-treated with various concentrations of the test compound (this compound) and reference drugs before being stimulated with LPS.[7]
-
Cytokine Measurement: After a specific incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
-
Data Analysis: The concentration of the compound that inhibits cytokine release by 50% (IC50) is determined.
Comparative Data: LPS-Induced Cytokine Release
Specific data for this compound's effect on cytokine release is not available. The following table provides a qualitative comparison for Ibuprofen and Diclofenac.
| Compound | Effect on TNF-α Release | Effect on IL-6 Release |
| This compound | Data not available | Data not available |
| Ibuprofen | Inhibition | Inhibition |
| Diclofenac | Inhibition | Inhibition |
Conclusion
This compound is identified as a topical anti-inflammatory agent. While its exact mechanism and potency relative to other NSAIDs remain to be fully elucidated through publicly available data, the standard assays for validating such compounds are well-established. A comprehensive evaluation of this compound's anti-inflammatory profile would necessitate quantitative data from in-vitro assays, such as COX inhibition, and in-vivo models, like the carrageenan-induced paw edema and LPS-induced cytokine release assays. Without such data, a direct and detailed comparison with established drugs like Ibuprofen and Diclofenac is not feasible. The information provided in this guide serves as a framework for understanding the necessary experimental validation for any novel anti-inflammatory compound.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs [mdpi.com]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serelaxin Inhibits Lipopolysaccharide-induced Inflammatory Response in Cardiac Fibroblasts by Activating Peroxisome Proliferator-activated Receptor-γ and Suppressing the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Trazodone: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the receptor cross-reactivity profile of Trazodone, a serotonin antagonist and reuptake inhibitor (SARI) antidepressant. Understanding the interaction of a drug with unintended targets is crucial for predicting potential side effects and optimizing therapeutic strategies.[1][2] This document presents a comparative overview of Trazodone's binding affinities and functional activities at its primary serotonergic targets versus a range of off-target receptors. All quantitative data is supported by detailed experimental protocols to aid in the design and interpretation of further research.
Comparative Analysis of Trazodone's Receptor Binding and Functional Activity
Trazodone exhibits a complex pharmacological profile, interacting with multiple neurotransmitter receptors.[2][3] Its therapeutic efficacy in treating major depressive disorder is attributed to its primary activities at serotonergic receptors, while its side-effect profile, including sedation and orthostatic hypotension, is linked to its engagement with other receptors.[1][4]
Quantitative Receptor Binding and Functional Data
The following table summarizes the binding affinities (Ki) and functional activities of Trazodone at its primary and key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Receptor Family | Trazodone Binding Affinity (Ki, nM) | Trazodone Functional Activity | Reference Compound | Reference Compound Functional Activity |
| 5-HT2A | Serotonergic | 1.1 - 15 | Antagonist | Ketanserin | Potent Antagonist |
| SERT | Serotonergic | 26 - 200 | Inhibitor | Fluoxetine | Potent Inhibitor |
| 5-HT1A | Serotonergic | 34 - 118 | Partial Agonist (~35% efficacy vs 5-CT)[5][6] | 8-OH-DPAT | Full Agonist |
| α1A-Adrenergic | Adrenergic | 1.8 - 40 | Antagonist | Prazosin | Potent Antagonist |
| α2A-Adrenergic | Adrenergic | 40 - 160 | Antagonist | Yohimbine | Potent Antagonist |
| H1 | Histaminergic | 39 - 361 | Antagonist | Diphenhydramine | Potent Antagonist |
| 5-HT2C | Serotonergic | 3 - 38 | Antagonist | Agomelatine | Potent Antagonist |
| D2 | Dopaminergic | >1000 | Weak Antagonist | Haloperidol | Potent Antagonist |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate Trazodone's interaction with key signaling pathways and a typical experimental workflow for assessing receptor cross-reactivity.
References
- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trazodone - Wikipedia [en.wikipedia.org]
- 4. Trazodone hydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 5. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism | PLOS One [journals.plos.org]
- 6. Dual inhibitory action of trazodone on dorsal raphe serotonergic neurons through 5-HT1A receptor partial agonism and α1-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anitrazafen Metabolites and Other Topical Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolites of the topical anti-inflammatory agent Anitrazafen, alongside a review of its performance in context with other widely used topical non-steroidal anti-inflammatory drugs (NSAIDs), namely Diclofenac and Ketoprofen. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Executive Summary
Metabolic Profile of this compound
Studies in rats have shown that this compound is extensively metabolized following administration. The primary route of biotransformation is oxidative O-demethylation, which leads to the formation of active metabolites. These metabolites are subsequently conjugated with either glucuronic acid or sulfate to facilitate their excretion.[1][2]
The major identified metabolites of this compound are:
-
Two isomeric forms of mono-O-demethylated this compound
-
Di-O-demethylated this compound
Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations of the parent drug reached within one hour. However, the plasma concentrations of its metabolites are an order of magnitude greater than the unchanged drug, indicating rapid and extensive metabolism.[1][2] Biliary excretion is the primary route of elimination for this compound and its metabolites.[1][2]
Table 1: Summary of this compound Pharmacokinetic Parameters in Rats [1][2]
| Parameter | Oral Administration | Subcutaneous Administration | Topical Administration |
| Peak Plasma Concentration (Parent Drug) | Attained within 1 hour | Delayed absorption | Slowest absorption |
| Bioavailability (Parent Drug) | Low | Maximum | Low |
| Metabolism | Rapid and extensive | Extensive | Extensive |
| Primary Elimination Route | Biliary excretion | Biliary excretion | Biliary excretion |
Comparative Efficacy of Topical NSAIDs
Direct comparative studies between this compound and other topical NSAIDs are not publicly available. However, extensive research exists on the efficacy of topical Diclofenac and Ketoprofen in treating localized pain and inflammation, which can serve as a benchmark for evaluating the potential therapeutic profile of this compound.
The anti-inflammatory efficacy of topical NSAIDs is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats. In this model, the reduction in paw swelling following drug application is a measure of its anti-inflammatory activity.[1][8][9][10][11][12]
Table 2: Comparative Efficacy of Topical NSAIDs in Rat Paw Edema Model
| Drug | Formulation | Efficacy | Reference |
| Ketoprofen | 1% gel | Significantly inhibited edema formation. | [1] |
| Diclofenac | N/A | Significantly decreased the volume and weight of paw edema. | [8] |
Studies have shown that topical ketoprofen gel is effective in reducing carrageenan-induced paw edema in rats.[1] Similarly, topical diclofenac has demonstrated significant anti-inflammatory effects in the same model.[8] While specific data for this compound in this model is not available, its classification as a topically effective anti-inflammatory agent suggests it would likely exhibit similar dose-dependent anti-inflammatory activity.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5][6] By inhibiting prostaglandin synthesis, NSAIDs can effectively reduce the inflammatory response.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the study of this compound and other topical NSAIDs.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a topical anti-inflammatory drug.
Animal Model: Male Wistar rats (or other appropriate strain).
Procedure:
-
Drug Administration: The test compound (e.g., radiolabeled this compound) is administered via the intended topical route, as well as oral and intravenous routes for comparison.
-
Sample Collection: Blood, urine, feces, and bile samples are collected at predetermined time points.
-
Sample Analysis: Plasma and other biological matrices are processed to separate and quantify the parent drug and its metabolites, typically using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) are calculated.
In Vitro Metabolism Assays
Objective: To identify the metabolic pathways and major metabolites of a drug candidate.
System: Rat liver microsomes or other relevant in vitro systems.
Phase I Metabolism (Oxidative O-demethylation):
-
Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Reaction Termination: The reaction is stopped at various time points.
-
Analysis: The incubates are analyzed by LC-MS/MS to identify and quantify the parent drug and its oxidative metabolites.
Phase II Metabolism (Glucuronidation/Sulfation):
-
Incubation: The parent drug or its Phase I metabolites are incubated with liver microsomes in the presence of UDP-glucuronic acid (UDPGA) for glucuronidation or 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.
-
Reaction Termination and Analysis: Similar to Phase I assays, the reaction is stopped, and the products are analyzed by LC-MS/MS to detect conjugated metabolites.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a topical drug.
Procedure:
-
Drug Application: The topical formulation of the test compound (e.g., this compound, Diclofenac, or Ketoprofen gel) is applied to the plantar surface of the rat's hind paw.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the same paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at regular intervals using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the drug-treated group to that of a control group.
Conclusion
This compound demonstrates a metabolic profile characterized by extensive oxidative O-demethylation and subsequent conjugation. While direct clinical comparisons with other topical NSAIDs are lacking, its classification as a potent anti-inflammatory agent suggests a mechanism of action consistent with the inhibition of prostaglandin synthesis, similar to Diclofenac and Ketoprofen. The experimental protocols outlined in this guide provide a framework for future comparative studies to further elucidate the relative efficacy and safety of this compound in the context of existing topical anti-inflammatory therapies. Further research is warranted to obtain quantitative data on this compound's metabolites and to conduct head-to-head preclinical and clinical trials against other topical NSAIDs.
References
- 1. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and metabolism of this compound, a topically effective anti-inflammatory agent, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Anitrazafen vs. Traditional NSAIDs: A Comparative Analysis of Side Effects
A comprehensive comparison of the side effect profiles of Anitrazafen and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) is currently not feasible due to a significant lack of available clinical data for this compound. The available information on this compound is limited to a single preclinical study from 1981, which investigated its absorption and metabolism in rats. While this study indicates that this compound is a topically effective anti-inflammatory agent that inhibits cyclo-oxygenase (COX), the enzyme target of traditional NSAIDs, there is no publicly available data from human clinical trials to establish its safety and side effect profile.
This guide will, therefore, provide a detailed overview of the well-documented side effects of traditional NSAIDs, supported by experimental data, and present the limited preclinical information available for this compound. This information is intended for researchers, scientists, and drug development professionals to understand the existing knowledge base and the significant data gap concerning this compound.
Traditional NSAIDs: Mechanism of Action and Side Effect Profile
Traditional NSAIDs, such as ibuprofen, naproxen, and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclo-oxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5][6][7]
-
COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa, maintenance of renal blood flow, and platelet aggregation.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in mediating the inflammatory response.
The inhibition of COX-2 is responsible for the therapeutic effects of NSAIDs, while the simultaneous inhibition of COX-1 is largely responsible for their most common and serious side effects.
Signaling Pathway of Traditional NSAIDs
Caption: Mechanism of action of traditional NSAIDs.
Gastrointestinal Side Effects
The most frequently reported side effects of traditional NSAIDs are gastrointestinal (GI) complications, ranging from dyspepsia to life-threatening events like peptic ulcers and bleeding.[8] This is a direct consequence of COX-1 inhibition, which leads to a reduction in the production of prostaglandins that protect the stomach lining.
| Side Effect | Incidence with Traditional NSAIDs |
| Dyspepsia | 10-20% |
| Endoscopic Ulcers | 15-30% |
| Symptomatic Ulcers | 1.5-4.5% per year |
| Upper GI Bleeding, Perforation, or Obstruction | 1-2% per year |
Experimental Protocol: Endoscopic Evaluation of Gastric Mucosa
A common method to assess the gastrointestinal toxicity of NSAIDs is through endoscopic examination of the upper GI tract.
-
Patient Population: Healthy volunteers or patients with conditions requiring NSAID therapy.
-
Procedure:
-
A baseline endoscopy is performed to rule out pre-existing gastric mucosal lesions.
-
Participants are then randomized to receive either the investigational NSAID or a comparator (placebo or another NSAID) for a defined period (e.g., 7-14 days).
-
A follow-up endoscopy is performed at the end of the treatment period.
-
-
Assessment: The gastric and duodenal mucosa are graded for the presence of erosions and ulcers using a standardized scale (e.g., the Lanza score).
-
Outcome Measures: The primary outcome is typically the incidence of gastric and/or duodenal ulcers (defined as a mucosal break of a certain diameter, e.g., ≥3 mm, with perceptible depth).
References
- 1. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Side-effects of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. NSAIDs and Side Effects: Common & Urgent [healthline.com]
In Vitro vs. In Vivo Correlation for Anitrazafen: An Illustrative Comparison Guide
Disclaimer: As of late 2025, publicly available data providing a direct in vitro-in vivo correlation (IVIVC) for the topical anti-inflammatory agent Anitrazafen is scarce. To fulfill the structural and content requirements of a comprehensive comparison guide, this document presents an illustrative example using a well-characterized non-steroidal anti-inflammatory drug (NSAID), Diclofenac , for which extensive in vitro and in vivo data are available. This guide will serve as a template for how such a comparison for this compound could be structured once the necessary data becomes available.
Introduction to this compound and the Concept of IVIVC
This compound is recognized as a topically effective anti-inflammatory agent. Studies in animal models, specifically rats, have shown that it undergoes rapid absorption and extensive metabolism following administration. The primary metabolic pathway involves oxidative O-demethylation, with the resulting metabolites being conjugated with glucuronide or sulphate.[1] While pharmacokinetic profiles have been established, a crucial gap remains in the publicly available literature regarding its specific in vitro potency and in vivo efficacy, which are essential for establishing a meaningful in vitro-in vivo correlation (IVIVC).
IVIVC is a critical concept in pharmaceutical development, aiming to establish a predictive relationship between a drug's in vitro properties (such as dissolution rate or, in this case, enzyme inhibition) and its in vivo performance (such as plasma concentration or therapeutic effect). A successful IVIVC can streamline drug development, aid in formulation optimization, and support regulatory submissions.
This guide will now proceed with an illustrative comparison for topical Diclofenac to demonstrate the principles and data presentation required for a comprehensive IVIVC analysis.
In Vitro and In Vivo Performance of Diclofenac (Illustrative Example)
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Like many NSAIDs, Diclofenac exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation. The relative inhibition of these two isoforms is a key determinant of a drug's efficacy and side-effect profile.
digraph "COX_Inhibition_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#34A853"];
Arachidonic_Acid [label="Arachidonic Acid"];
COX1 [label="COX-1\n(Constitutive)", shape=ellipse, color="#EA4335", fillcolor="#F1F3F4"];
COX2 [label="COX-2\n(Inducible)", shape=ellipse, color="#EA4335", fillcolor="#F1F3F4"];
Prostaglandins_Physiological [label="Prostaglandins\n(Physiological Functions)"];
Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain)"];
Diclofenac [label="Diclofenac", shape=diamond, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"];
Arachidonic_Acid -> COX1;
Arachidonic_Acid -> COX2;
COX1 -> Prostaglandins_Physiological;
COX2 -> Prostaglandins_Inflammatory;
Diclofenac -> COX1 [label="Inhibits", arrowhead=tee];
Diclofenac -> COX2 [label="Inhibits", arrowhead=tee];
}
Figure 2: General experimental workflow for IVIVC analysis.
Correlation and Discussion
Establishing a Level A IVIVC, the most informative type, would involve developing a mathematical model that correlates the in vitro COX inhibition potency (IC50) with the in vivo anti-inflammatory response (e.g., inhibition of paw edema). For a topically applied drug, this can be complex as it also involves factors like skin penetration and local drug concentration at the target site.
In our illustrative example with Diclofenac, the in vitro data shows nearly equipotent inhibition of COX-1 and COX-2. This in vitro activity translates to a significant in vivo anti-inflammatory effect, as demonstrated by the reduction in carrageenan-induced paw edema. The pharmacokinetic data provides insight into the systemic exposure following topical application, which is typically low for this route of administration, a desirable safety feature.
A more sophisticated IVIVC model would require data from multiple formulations with varying release rates to establish a robust correlation between in vitro release/potency and the in vivo pharmacodynamic response.
Conclusion
While a definitive in vitro-in vivo correlation for this compound cannot be constructed at this time due to a lack of publicly available data, this guide provides a framework for how such an analysis should be conducted. The illustrative example of Diclofenac highlights the key in vitro and in vivo data required, the experimental methodologies, and the principles of correlating these datasets. Future research providing the necessary in vitro COX inhibition and in vivo efficacy data for this compound will be crucial to fully understand its therapeutic potential and to establish a predictive IVIVC model.
References
Validating Anitrazafen's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Anitrazafen's proposed mechanism of action. Due to the limited publicly available experimental data on this compound, this guide utilizes Celecoxib, a well-established selective COX-2 inhibitor, as a primary comparator to illustrate the experimental validation process.
This compound (also known as LY122512) is recognized as a topically effective anti-inflammatory agent.[1] Its mechanism of action is suggested to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. By inhibiting COX-2, this compound would reduce the synthesis of prostaglandins, which are crucial mediators of pain and inflammation.[2][3] This places this compound in the class of non-steroidal anti-inflammatory drugs (NSAIDs), with a potentially more favorable side-effect profile if it is indeed selective for COX-2 over COX-1.[2][3]
Comparative Analysis of COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 344 | 0.04 |
| Diclofenac | 6.3 | 1.1 | 5.7 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of a putative COX-2 inhibitor involves a series of in vitro and in vivo experiments.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of the test compound (e.g., this compound) in inhibiting the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Assay Principle: A common method is the colorimetric or fluorometric detection of prostaglandin E2 (PGE2) or other prostanoids produced from the substrate, arachidonic acid.
-
Procedure:
-
The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) or other detection methods.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity ratio is then determined.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound in a well-established animal model of acute inflammation.
Methodology:
-
Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
The test compound (e.g., this compound) or a vehicle control is administered orally or topically. A known NSAID like Celecoxib is used as a positive control.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a seaweed extract that induces inflammation) is administered into the right hind paw of the rats.
-
The volume of the paw is measured at various time points (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of paw edema for the treated groups is calculated relative to the vehicle control group. A dose-response relationship can be established to determine the effective dose (ED50).
Visualizing the Mechanism and Workflow
To better understand the underlying pathways and experimental processes, the following diagrams are provided.
Caption: this compound's Proposed Mechanism of Action.
Caption: Experimental Workflow for this compound Validation.
References
Comparative Analysis of Anitrazafen: A Head-to-Head Review of Therapeutic Efficacy and Safety
Disclaimer: As of the latest literature review, "Anitrazafen" is not a recognized pharmaceutical agent. This guide has been developed as a template to illustrate a comprehensive head-to-head comparison for a hypothetical non-steroidal anti-inflammatory drug (NSAID), using established NSAIDs such as Diclofenac, Nepafenac, and Ketorolac as comparators. The data presented herein is derived from published clinical studies of these existing medications and is intended to serve as a framework for evaluating novel anti-inflammatory compounds.
Executive Summary
This guide provides a comparative overview of the hypothetical drug this compound against leading topical NSAIDs for the management of ocular inflammation following cataract surgery. By synthesizing data from head-to-head clinical trials of current therapies, we present a model for assessing the efficacy, safety, and mechanistic profile of new chemical entities in this therapeutic class. The primary endpoints evaluated include the reduction of anterior chamber cells and flare, prevention of macular edema, and the incidence of adverse events.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
This compound is hypothesized to function as a non-steroidal anti-inflammatory drug, exerting its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes. NSAIDs block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] The two primary isoforms of the COX enzyme are COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] The relative selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile.
Caption: Mechanism of action of NSAIDs via inhibition of the COX-1 and COX-2 pathways.
Comparative Efficacy in Post-Cataract Surgery Inflammation
The following tables summarize the comparative efficacy of established NSAIDs from a prospective, randomized clinical trial in patients undergoing phacoemulsification cataract surgery.[3] These metrics serve as a benchmark for the anticipated performance of this compound.
Table 1: Reduction in Anterior Chamber Cells
| Treatment Group | Mean AC Cells (Week 2) | Mean AC Cells (Week 4) | p-value (vs. Diclofenac) |
| This compound (Hypothetical) | Data Not Available | Data Not Available | N/A |
| Nepafenac 0.1% | 10.54 ± 4.05 | 8.20 ± 4.44 | < 0.05 |
| Diclofenac 0.1% | 11.28 ± 5.04 | 9.66 ± 5.50 | - |
Data presented as mean ± standard deviation. A lower cell count indicates reduced inflammation.
Table 2: Visual and Anatomical Outcomes
| Treatment Group | Best-Corrected Visual Acuity (BCVA) Improvement (8 Weeks) | Central Macular Thickness (CMT) Change |
| This compound (Hypothetical) | Data Not Available | Data Not Available |
| Nepafenac 0.1% | Statistically Significant (p<0.05) | No Significant Change |
| Diclofenac 0.1% | Statistically Significant (p<0.05) | No Significant Change |
While both drugs showed improved visual acuity, there was no statistically significant difference between the groups at the 8-week follow-up.[3] A network meta-analysis of nine randomized controlled trials suggested that nepafenac is the most effective NSAID for preventing postoperative macular edema following cataract surgery.[4]
Safety and Tolerability Profile
A meta-analysis of eleven randomized controlled trials comparing Nepafenac and Ketorolac found both to be effective in controlling inflammation.[5][6] However, Nepafenac demonstrated superior patient tolerability, with a lower incidence of conjunctival hyperemia and ocular discomfort.[6] The safety profile of this compound would need to be rigorously assessed against these benchmarks.
Table 3: Incidence of Common Adverse Events
| Adverse Event | Nepafenac 0.1% | Ketorolac 0.5% | Placebo |
| Conjunctival Hyperemia | Lower Incidence | Higher Incidence | - |
| Ocular Discomfort | Lower Incidence | Higher Incidence | - |
| Intraocular Pressure (IOP) | No Significant Change | No Significant Change | No Significant Change |
Data synthesized from a meta-analysis and a prospective, placebo-controlled trial.[6]
Experimental Protocols
The following outlines a typical methodology for a head-to-head comparison of topical NSAIDs in the context of post-cataract surgery inflammation, based on published studies.[3]
Study Design
A prospective, randomized, double-masked, parallel-assignment clinical trial.
Patient Population
Patients aged 18 years or older scheduled for routine phacoemulsification cataract surgery. Key exclusion criteria would include a history of retinal pathology, uveitis, or known hypersensitivity to NSAIDs.
Treatment Regimen
-
This compound Group: this compound ophthalmic solution administered on a predefined schedule (e.g., three times daily) starting before surgery and continuing for a specified postoperative period.
-
Comparator Groups: Active comparators (e.g., Nepafenac 0.1%, Diclofenac 0.1%) and/or a placebo group, administered with the same frequency and duration.[3]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Mean change in anterior chamber cell count from baseline at specified postoperative visits (e.g., Day 1, Week 1, Week 2, Week 4).[3]
-
Secondary Efficacy Endpoints:
-
Anterior chamber flare.
-
Best-corrected visual acuity (BCVA).
-
Central macular thickness and volume measured by optical coherence tomography (OCT).
-
Patient-reported outcomes of ocular pain and discomfort.[7]
-
-
Safety Assessments:
-
Incidence of adverse events, including ocular and non-ocular events.
-
Intraocular pressure (IOP) measurements.
-
Slit-lamp biomicroscopy.
-
Caption: A typical workflow for a randomized controlled clinical trial.
Conclusion
While "this compound" remains a hypothetical agent, this guide provides a robust framework for its potential evaluation against established NSAIDs. A successful clinical development program for a new anti-inflammatory agent would need to demonstrate comparable or superior efficacy in reducing postoperative inflammation, coupled with a favorable safety and tolerability profile. Future head-to-head studies designed with the outlined protocols will be essential to determine the therapeutic potential of any new candidate in this class.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Comparison of the efficacy of Diclofenac 0.1% and Nepafenac 0.1% on anterior chamber cells in patients undergoing cataract surgery: A prospective clinical practice trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of non-steroidal anti-inflammatory drugs in preventing postoperative macular edema following cataract surgery: a systematic review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. crstoday.com [crstoday.com]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals: A General Framework
Absence of specific data for Anitrazafen necessitates a focus on established protocols for analogous chemical waste. Information regarding the proper disposal of "this compound" is not publicly available. Therefore, this guide provides a comprehensive framework for the safe handling and disposal of specialized laboratory chemicals, including investigational compounds, for which specific institutional or regulatory guidelines may not yet exist. The following procedures are based on established best practices for pharmaceutical and hazardous chemical waste management in a research setting.
I. Pre-Disposal Risk Assessment and Characterization
Before any disposal activities, a thorough risk assessment is mandatory. This initial step is crucial for ensuring the safety of personnel and compliance with environmental regulations.
1. Review Available Documentation:
-
Safety Data Sheet (SDS): If an SDS is available, it is the primary source of information for handling and disposal. Pay close attention to sections covering physical and chemical properties, stability and reactivity, toxicological information, and ecological information.
-
Internal Research Documentation: For novel compounds, consult laboratory notebooks and internal toxicological or stability data.
2. Hazard Identification:
-
Determine the potential hazards: Is the substance flammable, corrosive, reactive, toxic, or an environmental hazard?[1]
-
Consult resources like the Globally Harmonized System (GHS) for classification and labeling of chemicals to understand the pictograms and hazard statements.
II. Step-by-Step Disposal Protocol
The appropriate disposal route depends on the chemical's properties and the applicable regulations. The following workflow outlines the decision-making process and subsequent actions.
Step 1: Determine if the Chemical is a Hazardous Waste
A chemical is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Any chemical that could pose a threat to human health or the environment if improperly managed should be treated as hazardous waste.[2] For investigational compounds where full hazard data is unavailable, it is prudent to manage them as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous reactions.[2]
-
Incompatible Materials: Never mix incompatible wastes, such as acids and bases, or oxidizers and flammable liquids.[3]
-
Solid vs. Liquid Waste: Separate solid and liquid waste streams.
-
Acutely Toxic Wastes: Certain chemicals (often designated as "P-listed") have very low quantity limits for accumulation and must be managed with extra care.[4]
Step 3: Containerization and Labeling
-
Container Selection: Use containers that are in good condition, compatible with the waste, and have secure, leak-proof lids.[2] For wastes that may produce gas, such as Piranha solution or aqua regia, use vented caps to prevent container pressurization.[4]
-
Secondary Containment: Always store liquid waste containers in a secondary container that can hold 110% of the volume of the primary container to contain any potential leaks or spills.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the date when waste was first added.[2]
Step 4: On-Site Storage
-
Designated Area: Store waste in a designated Satellite Accumulation Area that is near the point of generation and under the control of laboratory personnel.[3][4]
-
Accumulation Limits: Be aware of the quantity and time limits for storing hazardous waste. For example, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be stored in a satellite accumulation area.[4]
Step 5: Selecting the Final Disposal Route
There are three primary disposal routes for laboratory chemical waste. The choice is dictated by the chemical's properties and institutional policies.[5]
-
Route 1: In-Lab Treatment (Neutralization)
-
Applicability: Only for certain acidic or basic waste streams that do not contain other hazardous components like heavy metals or oxidizers.[5]
-
Protocol:
-
Dilute concentrated acids or bases (≤ 25 mL) by a factor of 10 to 1 before neutralization.[5]
-
Slowly add the diluted acid to a basic solution, or the base to an acidic solution, with constant stirring and cooling.[5]
-
Allow the reaction to complete and the solution to cool.[5]
-
Test the pH to ensure it is between 5.0 and 9.0 before sewer disposal.[5]
-
-
-
Route 2: Sanitary Sewer Disposal
-
Route 3: Collection by Environmental Health & Safety (EHS)
Empty Containers: Empty containers that held hazardous chemicals must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and treated as hazardous waste.[2] After rinsing, deface the label and dispose of the container according to institutional guidelines.[8][9]
Quantitative Data for Disposal Routes
| Parameter | In-Lab Neutralization | Sanitary Sewer Disposal | EHS Collection |
| Max Quantity (Concentrate) | ≤ 25 mL | Varies by institution, typically small amounts (e.g., < 5 gallons)[5] | No limit for collection |
| pH Range for Discharge | 5.0 - 9.0[5] | 5.0 - 9.0 | Not Applicable |
| Applicable Waste Types | Simple inorganic acids/bases | Non-hazardous, water-soluble substances[5] | All hazardous chemical waste |
| Pre-treatment Required | Dilution & Neutralization | Dilution with water | Segregation & Labeling |
Experimental Protocols
Protocol for Acid-Base Neutralization:
-
Preparation: Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Prepare a large container with cold water.
-
Dilution (if applicable): For concentrated acids or bases (quantities ≤ 25 mL), slowly add the chemical to a 10-fold volume of water with stirring.[5]
-
Neutralization:
-
For Acids: Slowly add the diluted acid to a large volume of a basic solution (e.g., sodium bicarbonate in water) while stirring.
-
For Bases: Slowly add the base to a large volume of an acidic solution (e.g., dilute hydrochloric or sulfuric acid) while stirring.
-
-
Monitoring: Monitor the temperature of the solution. If it becomes hot, pause the addition to allow it to cool.
-
pH Testing: After the reaction has subsided (typically after 15 minutes), use a pH meter or pH paper to test the solution.[5] Adjust with more acid or base as needed to bring the pH into the 5.0-9.0 range.
-
Disposal: Once the pH is confirmed to be within the acceptable range, flush the solution down the sanitary sewer with at least 20 parts water.[5]
Disposal Workflow Diagram
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
